molecular formula C30H32ClN3O8 B1669625 Cronidipine CAS No. 113759-50-5

Cronidipine

Cat. No.: B1669625
CAS No.: 113759-50-5
M. Wt: 598.0 g/mol
InChI Key: CNIJVNPIIHWRRP-UHFFFAOYSA-N
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Description

Cronidipine is a calcium channel blocker.
structure given in first source

Properties

IUPAC Name

5-O-[[8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-3-yl]methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O8/c1-18-25(28(35)39-3)27(20-5-4-6-23(15-20)34(37)38)26(19(2)32-18)29(36)40-16-24-17-41-30(42-24)11-13-33(14-12-30)22-9-7-21(31)8-10-22/h4-10,15,24,27,32H,11-14,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJVNPIIHWRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921185
Record name [8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-2-yl]methyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113759-50-5
Record name Cronidipine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cronidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-2-yl]methyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Record name CRONIDIPINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cilnidipine's Dual Blockade of L- and N-Type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation dihydropyridine derivative, distinguishes itself from other calcium channel blockers through its unique dual-blocking action on both L-type (CaV1.2) and N-type (CaV2.2) voltage-gated calcium channels. This whitepaper provides an in-depth technical overview of Cilnidipine's mechanism of action, focusing on its molecular interactions with these channels. It consolidates quantitative data on its inhibitory potency, details key experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx in response to membrane depolarization, playing a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Dihydropyridine calcium channel blockers have long been a cornerstone in the management of hypertension, primarily through their action on L-type calcium channels in vascular smooth muscle, leading to vasodilation. Cilnidipine emerges as a novel agent in this class by additionally targeting N-type calcium channels, which are predominantly located on sympathetic nerve terminals. This dual blockade imparts a unique pharmacological profile, offering potent antihypertensive efficacy with a reduced incidence of reflex tachycardia, a common side effect of traditional L-type calcium channel blockers.

Mechanism of Action at the Molecular Level

Cilnidipine's therapeutic effects stem from its ability to inhibit calcium ion influx through two distinct types of voltage-gated calcium channels:

  • L-type (CaV1.2) Calcium Channels: Located on vascular smooth muscle cells, Cilnidipine's blockade of L-type channels prevents the influx of calcium required for vasoconstriction. This leads to arterial vasodilation and a subsequent reduction in peripheral resistance and blood pressure.

  • N-type (CaV2.2) Calcium Channels: Found at presynaptic terminals of sympathetic neurons, N-type channels are crucial for the release of norepinephrine. By inhibiting these channels, Cilnidipine suppresses the release of this key neurotransmitter, leading to a reduction in sympathetic tone, heart rate, and blood pressure.

This dual mechanism of action provides a more comprehensive approach to blood pressure control by addressing both vascular resistance and sympathetic overactivity.

Quantitative Analysis of Cilnidipine's Inhibitory Potency

The inhibitory efficacy of Cilnidipine on L-type and N-type calcium channels has been quantified in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of Cilnidipine on L-type Calcium Channels (CaV1.2)

ParameterValueCell Line/TissueReference
IC5010 nmol/lRat aortic A7r5 cells[Löhn et al., 2002]
Steady-state IC50< 10 nmol/lNative multi-subunit L-type channels[Löhn et al., 2002]
IC50 (α1C-b subunit only)20 µmol/lXenopus oocyte expression system[Löhn et al., 2002]

Table 2: Inhibitory Potency of Cilnidipine on N-type Calcium Channels (CaV2.2)

ParameterValueCell Line/TissueReference
Potency Range0.1 to 10 µMBHK cells expressing α1B-a and α1B-c subunits[Kato et al., 2002]
Dissociation Constant (Kd)At least an order of magnitude smaller than other CCBs-[Takahara, 2009]

Key Experimental Protocols

The characterization of Cilnidipine's interaction with calcium channels involves sophisticated electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channel Inhibition

This protocol is based on the methodology used to assess Cilnidipine's effect on N-type calcium channels expressed in Baby Hamster Kidney (BHK) cells.

Objective: To measure the inhibitory effect of Cilnidipine on N-type calcium channel currents.

Materials:

  • BHK cells transiently expressing the α1B (peripheral or central splice variants), α2δ, and β1b subunits of the N-type calcium channel.

  • External solution (in mM): 20 BaCl2, 1 MgCl2, 10 HEPES, 40 TEA-Cl, 10 Glucose, 65 CsCl (pH adjusted to 7.4 with TEA-OH).

  • Internal (pipette) solution (in mM): 108 Cs-methanesulfonate, 4 MgCl2, 9 EGTA, 9 HEPES (pH adjusted to 7.4 with CsOH).

  • Cilnidipine stock solution (in DMSO).

Procedure:

  • Culture BHK cells and transiently transfect them with plasmids encoding the N-type calcium channel subunits.

  • After 48-72 hours of expression, place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the cells with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the membrane potential at -80 mV.

  • Elicit barium currents (IBa) through the N-type channels by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Record baseline IBa.

  • Apply various concentrations of Cilnidipine (e.g., 0.1, 1, 10 µM) to the bath via the perfusion system.

  • Record IBa in the presence of each Cilnidipine concentration.

  • Wash out the drug with the external solution to observe the reversibility of the block.

  • Analyze the data by measuring the peak IBa amplitude at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Workflow Visualization:

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture BHK Cells transfection Transfect with N-type Channel Subunit Plasmids cell_culture->transfection incubation Incubate for 48-72h transfection->incubation patch Establish Whole-Cell Configuration incubation->patch baseline Record Baseline Barium Currents (IBa) patch->baseline drug_app Apply Cilnidipine (various concentrations) baseline->drug_app drug_rec Record IBa with Cilnidipine drug_app->drug_rec washout Washout drug_rec->washout measure Measure Peak Current Amplitude washout->measure inhibition Calculate % Inhibition measure->inhibition curve_fit Fit Concentration-Response Curve (Hill Equation) inhibition->curve_fit ic50 Determine IC50 curve_fit->ic50

Workflow for Whole-Cell Patch-Clamp Experiment.
Radioligand Binding Assay (Representative Protocol)

While a specific protocol for Cilnidipine is not detailed in the reviewed literature, a representative competitive binding assay to assess its affinity for L-type calcium channels can be outlined based on standard methods using [3H]nitrendipine.

Objective: To determine the binding affinity (Ki) of Cilnidipine for L-type calcium channels.

Materials:

  • Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex or heart).

  • [3H]nitrendipine (radioligand).

  • Unlabeled nitrendipine (for determining non-specific binding).

  • Cilnidipine (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare crude membrane fractions from the chosen tissue by homogenization and differential centrifugation.

  • In assay tubes, add a fixed concentration of [3H]nitrendipine (typically at or below its Kd).

  • Add increasing concentrations of unlabeled Cilnidipine.

  • For determination of non-specific binding, add a high concentration of unlabeled nitrendipine to a set of tubes.

  • For total binding, add buffer instead of a competitor.

  • Initiate the binding reaction by adding the membrane preparation to each tube.

  • Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each Cilnidipine concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Cilnidipine concentration.

  • Analyze the data using non-linear regression to determine the IC50 value of Cilnidipine.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization:

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis mem_prep Prepare Tissue Membrane Fractions reagents Prepare Assay Reagents: [3H]nitrendipine, Cilnidipine mem_prep->reagents incubation Incubate Membranes with [3H]nitrendipine and Cilnidipine reagents->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_data Plot % Specific Binding vs. [Cilnidipine] calc_binding->plot_data fit_curve Non-linear Regression to Determine IC50 plot_data->fit_curve calc_ki Calculate Ki using Cheng-Prusoff Equation fit_curve->calc_ki

Workflow for Radioligand Binding Assay.

Downstream Signaling Pathways

The dual blockade of L- and N-type calcium channels by Cilnidipine initiates a cascade of downstream signaling events that contribute to its overall therapeutic effects.

Suppression of the Renin-Angiotensin-Aldosterone System (RAAS)

By inhibiting N-type calcium channels on sympathetic nerve terminals that innervate the kidneys, Cilnidipine reduces the release of renin. This leads to a decrease in the production of Angiotensin II, a potent vasoconstrictor, and subsequently, a reduction in aldosterone secretion. This suppression of the RAAS contributes to the antihypertensive and organ-protective effects of Cilnidipine.[1][2]

Modulation of the ACE2/Angiotensin-(1-7) Axis

Recent studies suggest that Cilnidipine can shift the balance of the RAAS towards its vasodilatory and protective arm. It has been shown to increase the expression of Angiotensin-Converting Enzyme 2 (ACE2), which converts Angiotensin II to Angiotensin-(1-7). Angiotensin-(1-7) has vasodilatory, anti-proliferative, and anti-fibrotic effects, further contributing to the beneficial cardiovascular and renal outcomes observed with Cilnidipine treatment.[3][4][5]

Enhancement of Nitric Oxide (NO) Bioavailability

Cilnidipine has been demonstrated to increase the expression and phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the endothelium.[6][7] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. By enhancing NO bioavailability, Cilnidipine promotes vasodilation and may exert protective effects on the endothelium.

Signaling Pathway Visualization:

G cluster_cilnidipine Cilnidipine Action cluster_channels Calcium Channel Blockade cluster_effects Downstream Effects cilnidipine Cilnidipine l_type L-type Ca2+ Channel (Vascular Smooth Muscle) cilnidipine->l_type Inhibits n_type N-type Ca2+ Channel (Sympathetic Nerve Terminal) cilnidipine->n_type Inhibits inc_ace2 Increased ACE2 Expression cilnidipine->inc_ace2 Promotes inc_enos Increased eNOS Expression/Phosphorylation cilnidipine->inc_enos Promotes vasodilation Vasodilation l_type->vasodilation Leads to dec_ne Decreased Norepinephrine Release n_type->dec_ne Leads to bp_lowering Blood Pressure Lowering vasodilation->bp_lowering dec_renin Decreased Renin Release dec_ne->dec_renin Reduces dec_ne->bp_lowering Contributes to dec_angii Decreased Angiotensin II dec_renin->dec_angii Reduces dec_angii->vasodilation Reduces vasoconstriction inc_ang17 Increased Angiotensin-(1-7) inc_ace2->inc_ang17 Converts Ang II to inc_ang17->vasodilation Promotes inc_no Increased Nitric Oxide inc_enos->inc_no Produces inc_no->vasodilation Promotes

Downstream Signaling Pathways of Cilnidipine.

Conclusion

Cilnidipine's dual inhibitory action on L-type and N-type calcium channels represents a significant advancement in the pharmacological management of hypertension. This multifaceted mechanism not only ensures effective blood pressure reduction but also offers potential advantages in terms of cardiovascular and renal protection by modulating the sympathetic nervous system and the renin-angiotensin-aldosterone system. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research into the nuanced pharmacology of Cilnidipine and the development of next-generation calcium channel blockers.

References

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Cilnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and chemical characterization of Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Physical Properties

Cilnidipine is a potent L-type and N-type calcium channel blocker used in the management of hypertension.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 3-(2-Methoxyethyl) 5-[(2E)-3-phenylprop-2-en-1-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₂₇H₂₈N₂O₇
Molecular Weight 492.52 g/mol
CAS Number 132203-70-4
Appearance Light yellow crystalline powder
Melting Point Approximately 109-111 °C
Solubility Insoluble in water
LogP 5.5

Synthesis Pathway: Hantzsch Dihydropyridine Synthesis

The synthesis of Cilnidipine is achieved through a modification of the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. In the case of Cilnidipine, the synthesis involves the reaction of 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester with 3-aminocrotonic acid cinnamyl ester.

Cilnidipine_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant_A 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester Product_Cilnidipine Cilnidipine Reactant_A->Product_Cilnidipine Hantzsch Condensation Reactant_B 3-Aminocrotonic acid cinnamyl ester Reactant_B->Product_Cilnidipine Conditions Solvent: Isobutanol Catalyst: Aluminum Isobutoxide Reflux Conditions->Product_Cilnidipine Experimental_Workflow cluster_characterization Characterization Techniques Start Crude Cilnidipine Purification Recrystallization from Ethanol Start->Purification Purity_Analysis Purity Assessment (HPLC) Purification->Purity_Analysis Structure_Confirmation Structural Elucidation Purity_Analysis->Structure_Confirmation Final_Product Pure Cilnidipine Structure_Confirmation->Final_Product NMR 1H NMR & 13C NMR Structure_Confirmation->NMR IR FTIR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry (LC-MS) Structure_Confirmation->MS

References

Cilnidipine's Dual-Action Neuroprotection and Renoprotection: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), distinguishes itself through a unique dual-blocking mechanism targeting both L-type and N-type voltage-gated calcium channels. This dual action not only confers effective antihypertensive properties but also underpins significant neuroprotective and renoprotective effects that are increasingly substantiated by preclinical and clinical research. By inhibiting N-type calcium channels located at presynaptic nerve terminals, cilnidipine suppresses sympathetic nervous system overactivity and modulates the renin-angiotensin-aldosterone system (RAAS), offering organ protection beyond blood pressure reduction. This technical guide provides an in-depth review of the molecular pathways, experimental evidence, and quantitative data supporting the neuroprotective and renoprotective profile of cilnidipine.

Core Mechanism of Action: Dual L/N-Type Calcium Channel Blockade

Cilnidipine's primary pharmacological action involves the inhibition of two distinct types of voltage-gated calcium channels:

  • L-type Calcium Channels: Located predominantly on vascular smooth muscle cells, their blockade by cilnidipine leads to vasodilation and a reduction in systemic vascular resistance, thereby lowering blood pressure. This is the common mechanism for dihydropyridine CCBs.

  • N-type Calcium Channels: Primarily found in the nervous system, particularly at sympathetic nerve terminals, these channels regulate the release of neurotransmitters like norepinephrine. Cilnidipine's inhibition of N-type channels suppresses norepinephrine release, leading to a reduction in sympathetic outflow. This sympatholytic effect helps prevent reflex tachycardia, a common side effect of L-type CCBs, and contributes to its organ-protective properties.

This dual blockade provides a more comprehensive approach to managing hypertension, addressing both vascular resistance and sympathetic overactivity.

Neuroprotective Properties of Cilnidipine

Cilnidipine's neuroprotection stems from its ability to reduce oxidative stress and activate pro-survival intracellular signaling pathways, largely attributed to its N-type calcium channel blocking activity.[1]

Signaling Pathways

Experimental studies have elucidated two primary pathways central to cilnidipine's neuroprotective effects:

  • PI3K/Akt Pathway: Cilnidipine has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is a critical regulator of cell survival. Activated Akt phosphorylates and inactivates pro-apoptotic proteins (e.g., GSK-3β, Bax) and enhances the expression of anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance between pro- and anti-apoptotic factors ultimately inhibits the mitochondrial death pathway, characterized by reduced cytochrome c release and decreased activation of caspase-3 and PARP cleavage.

  • ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another pro-survival pathway that can be activated by cilnidipine. ERK activation contributes to neuronal protection against hypoxic and ischemic insults.

  • Reduction of Oxidative Stress: Cilnidipine treatment has been demonstrated to reduce levels of intracellular free radicals in a dose-dependent manner following oxidative injury. This free radical scavenging activity helps mitigate neuronal damage.

Neuroprotection_Signaling cluster_0 Cilnidipine Action cluster_1 Pro-Survival Pathways cluster_2 Apoptotic Pathway cluster_3 Cilnidipine Cilnidipine N_type N-type Ca2+ Channel (Neuronal Terminals) L_type L-type Ca2+ Channel Oxidative_Stress Oxidative Stress (Free Radicals) Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Induces PI3K PI3K Akt Akt (Phosphorylated) Neuroprotection Neuroprotection Akt->Neuroprotection GSK3b GSK-3β Bcl2 Bcl-2 Expression CytoC Cytochrome C Release Casp3 Caspase-3 Activation

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of cilnidipine has been quantified in various experimental models.

Experimental ModelKey ParameterCilnidipine TreatmentResultReference
H₂O₂-injured nPC12 cellsCell Viability1-150 µMConcentration-dependent increase in viability
H₂O₂-injured nPC12 cellsFree Radical Levels1-150 µMDose-dependent reduction in free radicals
Rat Focal Brain IschemiaCerebral Infarct Size1 mg/kg, i.v.Significant reduction in infarct size compared to control[1]
Rat Retinal Ischemia-ReperfusionRetinal Damage100 µg/kg, i.v.Dramatic reduction in retinal damage
Experimental Protocols

A. In Vitro: H₂O₂-Induced Injury in Differentiated PC12 Cells

  • Cell Culture: PC12 cells are neuronally differentiated by treatment with nerve growth factor (NGF).

  • Induction of Injury: Differentiated cells (nPC12) are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

  • Intervention: Cells are pre-treated with varying concentrations of cilnidipine (up to 150 µM) prior to H₂O₂ exposure.

  • Assessment:

    • Cell Viability: Measured using standard viability assays (e.g., MTT assay).

    • Free Radical Levels: Quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate.

    • Protein Expression: Levels of signaling proteins (p85αPI3K, phosphorylated Akt, pGSK-3β), apoptotic markers (cytochrome c, activated caspase-3, cleaved PARP), and survival proteins are measured via Western blotting.

B. In Vivo: Rat Model of Focal Brain Ischemia [1]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Ischemia: Focal brain ischemia is induced by tandem occlusion of the distal middle cerebral artery (MCA) and the ipsilateral common carotid artery (CCA).

  • Intervention: Cilnidipine (e.g., 1 mg/kg) or a vehicle control is administered intravenously. In comparative studies, an L-type CCB like nilvadipine is used at an equipotent hypotensive dose.

  • Assessment:

    • Infarct Size Measurement: 24 hours post-surgery, brains are removed and sectioned. The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area unstained (white). The infarct area is then calculated using digital image analysis.

    • Hemodynamic Monitoring: Mean blood pressure and cerebral blood flow are monitored to assess the cardiovascular effects of the treatment.

Experimental_Workflow_Neuro

Renoprotective Properties of Cilnidipine

Cilnidipine's renoprotective effects are multifaceted, primarily arising from its ability to modulate renal hemodynamics and suppress the renin-angiotensin-aldosterone system (RAAS), effects linked to its N-type calcium channel blockade.

Signaling Pathways and Mechanisms
  • Renal Hemodynamics: Unlike L-type CCBs which predominantly dilate the afferent (pre-glomerular) arteriole, cilnidipine's sympatholytic action leads to the dilation of both afferent and efferent (post-glomerular) arterioles. This dual vasodilation reduces intraglomerular pressure and mitigates glomerular hypertension, a key driver of kidney damage and proteinuria.

  • RAAS Inhibition: The N-type calcium channels on renal sympathetic nerve endings regulate renin release. By blocking these channels, cilnidipine suppresses renin release, leading to decreased production of Angiotensin II (Ang II) and aldosterone. This inhibition of the RAAS contributes significantly to its renoprotective effects.

  • Antioxidant Effects: Cilnidipine has been shown to possess antioxidant properties, reducing oxidative stress in the kidneys, which is a known contributor to renal injury in hypertensive states.

  • Podocyte Protection: Studies have demonstrated that cilnidipine can prevent glomerular podocyte injury, a critical factor in maintaining the glomerular filtration barrier and preventing proteinuria.

Renoprotection_Signaling cluster_0 Cilnidipine Action cluster_1 RAAS Pathway cluster_2 Renal Effects cluster_3 Cilnidipine Cilnidipine N_type N-type Ca2+ Channel (Renal Sympathetic Nerves) Efferent Efferent Arteriole Renin Renin Release AngII Angiotensin II Aldo Aldosterone Renoprotection Renoprotection Aldo->Renoprotection GlomerularP Intraglomerular Pressure GlomerularP->Renoprotection Proteinuria Proteinuria

Quantitative Data from Preclinical and Clinical Studies

The renoprotective benefits of cilnidipine have been documented in both animal models and human clinical trials.

Study Type / ModelKey ParameterCilnidipine TreatmentResultReference
L-NAME Hypertensive Rats24h Urinary Protein2 mg/kg/daySignificant decrease in proteinuria
L-NAME Hypertensive RatsCreatinine Clearance2 mg/kg/daySignificant improvement in creatinine clearance
L-NAME Hypertensive RatsSerum Angiotensin II2 mg/kg/daySignificant reduction in serum Ang II levels
ADR-treated SHRUrinary Aldosterone20 mg/kg/daySignificant decrease compared to ADR group
Hypertensive Patients (with RAS inhibitor)Urinary Albumin-to-Creatinine Ratio10-20 mg/day (6 months)Significant decrease compared to amlodipine group
Meta-Analysis (Hypertensive CKD Patients)ProteinuriaN/ASignificant reduction (WMD 0.61) compared to other CCBs
Meta-Analysis (Hypertensive CKD Patients)Systolic Blood PressureN/ASignificant reduction (WMD 4.33) compared to other CCBs

ADR: Adriamycin; SHR: Spontaneously Hypertensive Rats; CKD: Chronic Kidney Disease; WMD: Weighted Mean Difference.

Experimental Protocols

A. In Vivo: L-NAME-Induced Hypertensive Rat Model

  • Animal Model: Male Albino Wistar rats.

  • Induction of Hypertension & Renal Injury: Chronic administration of L-NAME (N(G)-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase, often combined with a high-salt diet to induce severe hypertension and subsequent renal damage.

  • Intervention: Rats are treated with cilnidipine (e.g., 2 mg/kg/day) or vehicle via oral gavage for a specified period (e.g., 28 days).

  • Assessment:

    • Renal Function: 24-hour urine is collected to measure urinary protein and creatinine for the calculation of proteinuria and creatinine clearance.

    • RAAS Components: Serum and urinary Angiotensin II levels are measured using ELISA kits.

    • Histopathology: Kidneys are fixed, sectioned, and stained (e.g., with H&E or PAS) to assess morphological changes like glomerulosclerosis and tubular degeneration.

B. Clinical Trial: Hypertensive Patients with Chronic Kidney Disease

  • Study Design: Randomized, controlled trials comparing cilnidipine to another antihypertensive agent (commonly an L-type CCB like amlodipine) in hypertensive patients, often as an add-on to a RAS inhibitor.

  • Patient Population: Hypertensive patients with evidence of chronic kidney disease (e.g., proteinuria or reduced GFR).

  • Intervention: Patients are randomized to receive daily doses of cilnidipine (e.g., 10-20 mg) or a comparator drug for a defined period (e.g., 6-12 months), with doses titrated to a target blood pressure.

  • Assessment:

    • Primary Endpoint: Change in urinary protein or albumin excretion (often measured as the urinary albumin-to-creatinine ratio).

    • Secondary Endpoints: Changes in blood pressure, serum creatinine, and estimated glomerular filtration rate (eGFR).

    • Safety: Monitoring for adverse drug reactions.

Conclusion

Cilnidipine's dual L/N-type calcium channel blockade provides a distinct pharmacological profile that translates into significant neuroprotective and renoprotective benefits. Its ability to inhibit sympathetic overactivity and the renin-angiotensin-aldosterone system, in addition to its direct vasodilatory effects, addresses multiple pathological pathways in hypertensive organ damage. In neuroprotection, cilnidipine mitigates oxidative stress and activates pro-survival signaling cascades like PI3K/Akt. In renoprotection, it uniquely improves renal hemodynamics by dilating both afferent and efferent arterioles and suppresses the RAAS, leading to reduced proteinuria and preservation of renal function. The comprehensive data from diverse experimental and clinical models strongly support the therapeutic potential of cilnidipine as an antihypertensive agent that offers superior end-organ protection, making it a valuable candidate for further investigation and a compelling choice for managing hypertension in patients with or at risk for neurological and renal complications.

References

Preclinical Discovery and Development of Cilnidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Profile of a Dual L/N-Type Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, distinguishes itself through a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels. This technical guide provides a comprehensive overview of the preclinical discovery and development of Cilnidipine, detailing its synthesis, mechanism of action, and key in vitro and in vivo pharmacological studies. The synthesis of Cilnidipine is achieved through a multi-step process culminating in the formation of the dihydropyridine ring. Its dual-channel blockade has been quantified in various preclinical models, demonstrating potent inhibition of L-type calcium channels, contributing to its vasodilatory effects, and a distinct inhibitory action on N-type calcium channels, which underlies its sympatholytic properties. This guide summarizes critical quantitative data from these studies in structured tables and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of Cilnidipine's preclinical profile.

Introduction

Cilnidipine was developed to provide a more nuanced approach to hypertension management compared to traditional L-type calcium channel blockers. By inhibiting N-type calcium channels located on sympathetic nerve terminals, Cilnidipine attenuates the release of norepinephrine, thereby mitigating the reflex tachycardia often associated with vasodilation.[1] This dual mechanism of action suggests potential for enhanced organ protection, including reno- and neuroprotective effects, beyond simple blood pressure reduction. This guide delves into the foundational preclinical research that has elucidated these properties.

Synthesis of Cilnidipine

The chemical synthesis of Cilnidipine involves a multi-step process. A common route is a modified Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Cilnidipine

  • Step 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester. This intermediate is prepared by the Knoevenagel condensation of 3-nitrobenzaldehyde with 2-methoxyethyl acetoacetate.

  • Step 2: Synthesis of 3-aminocrotonic acid cinnamyl ester. This is synthesized by the reaction of cinnamyl acetoacetate with ammonia.

  • Step 3: Hantzsch Cyclization. The two intermediates from steps 1 and 2 are reacted together in a cyclization reaction to form the dihydropyridine ring of Cilnidipine. This reaction is typically carried out in a suitable solvent such as isopropanol or isobutanol, and may be catalyzed by an acid or base.

  • Step 4: Purification. The crude Cilnidipine is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Mechanism of Action: Dual Blockade of L- and N-Type Calcium Channels

Cilnidipine's primary mechanism of action is the inhibition of voltage-gated calcium channels. Its unique profile stems from its ability to block both L-type (Cav1.2) and N-type (Cav2.2) channels.

In Vitro Characterization of Channel Blockade

The inhibitory potency of Cilnidipine on L- and N-type calcium channels has been determined using various in vitro techniques, including electrophysiology and radioligand binding assays.

Table 1: In Vitro Inhibitory Potency of Cilnidipine on L- and N-Type Calcium Channels

Channel TypeCell Line/Tissue PreparationAssay MethodParameterValueReference
L-typeRat aortic A7r5 cellsWhole-cell patch clampIC5010 nmol/L[2]
N-typeDifferentiated rat PC12 cellsWhole-cell patch clampIC50~1 µmol/L[1]

IC50: Half maximal inhibitory concentration

Experimental Protocol: Whole-Cell Patch Clamp for Calcium Channel Inhibition

  • Cell Culture: Rat aortic smooth muscle cells (A7r5) or rat pheochromocytoma cells (PC12) are cultured under standard conditions. PC12 cells are differentiated with nerve growth factor (NGF) to induce expression of N-type calcium channels.

  • Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Recording Solutions: The external solution contains a charge carrier (e.g., BaCl2) to enhance current measurement, and channel blockers to isolate the current of interest. The internal (pipette) solution is formulated to maintain cell health and control intracellular signaling.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and depolarized with voltage steps to elicit calcium channel currents.

  • Drug Application: Cilnidipine is applied at various concentrations to the external solution, and the resulting inhibition of the calcium current is measured.

  • Data Analysis: The concentration-response curve is fitted to the Hill equation to determine the IC50 value.

Signaling Pathway of Cilnidipine's Dual Action

The dual blockade of L- and N-type calcium channels by Cilnidipine results in two primary physiological effects: vasodilation and sympathoinhibition.

Diagram 1: Mechanism of action of Cilnidipine.

In Vitro Pharmacology

Vasodilation in Isolated Arteries

The L-type calcium channel blocking activity of Cilnidipine translates to potent vasodilation. This is typically assessed ex vivo using isolated arterial rings in a wire myograph.

Experimental Protocol: Wire Myography for Vasodilation in Rat Aorta

  • Tissue Preparation: The thoracic aorta is dissected from a rat and cut into rings of 2-3 mm in length.

  • Mounting: The aortic rings are mounted on two stainless steel wires in an organ bath of a wire myograph system, which is filled with Krebs-Henseleit solution and aerated with 95% O2 / 5% CO2 at 37°C.

  • Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension. The viability of the endothelium is assessed by contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.

  • Contraction: The rings are pre-contracted with a vasoconstrictor such as phenylephrine or a high potassium solution.

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of Cilnidipine are added to the organ bath.

  • Data Analysis: The relaxation response at each concentration is measured and expressed as a percentage of the pre-contraction. An EC50 value for vasodilation can then be calculated.

Inhibition of Norepinephrine Release

The N-type calcium channel blocking activity of Cilnidipine leads to the inhibition of norepinephrine release from sympathetic neurons. This is often studied using cultured cells that model sympathetic neurons, such as PC12 cells.

Experimental Protocol: Norepinephrine Release Assay in PC12 Cells

  • Cell Culture and Differentiation: PC12 cells are cultured and treated with NGF to differentiate them into a neuronal phenotype with expressed N-type calcium channels.

  • Norepinephrine Loading: The differentiated cells are incubated with [3H]-norepinephrine to load the neurotransmitter stores.

  • Pre-incubation and Stimulation: The cells are washed to remove excess radiolabel and then pre-incubated with varying concentrations of Cilnidipine. Depolarization is induced by adding a high potassium solution to stimulate norepinephrine release.

  • Sample Collection and Measurement: The supernatant is collected, and the amount of released [3H]-norepinephrine is quantified using a scintillation counter.

  • Data Analysis: The inhibition of stimulated norepinephrine release by Cilnidipine is calculated relative to the control (no drug) condition.

In Vivo Pharmacology

Antihypertensive Efficacy in Animal Models

The antihypertensive effects of Cilnidipine have been demonstrated in various animal models of hypertension, most notably the spontaneously hypertensive rat (SHR).

Table 2: In Vivo Antihypertensive Effects of Cilnidipine in Spontaneously Hypertensive Rats (SHRs)

Animal ModelDoseRoute of AdministrationDuration of TreatmentEffect on Blood PressureReference
SHR10 mg/kg/dayOral12 weeksReduced arterial pressure and total peripheral resistance[3]
SHR20 mg/kg/dayOral4 weeksSignificant reduction in blood pressure[4]

Experimental Protocol: Blood Pressure Measurement in SHRs using Telemetry

  • Animal Model: Male SHRs are used as a model of essential hypertension.

  • Telemetry Implantation: A telemetry transmitter is surgically implanted into the abdominal aorta of the rats under anesthesia. This allows for continuous and stress-free monitoring of blood pressure and heart rate.

  • Recovery and Baseline Measurement: The animals are allowed to recover from surgery, and baseline blood pressure and heart rate are recorded for a set period.

  • Drug Administration: Cilnidipine is administered orally at different doses.

  • Data Acquisition and Analysis: Blood pressure and heart rate are continuously monitored, and the data is analyzed to determine the dose-dependent antihypertensive effect of Cilnidipine.

Experimental Workflow for In Vivo Antihypertensive Studies

InVivo_Workflow start Select Animal Model (SHR) implant Surgical Implantation of Telemetry Device start->implant recover Post-operative Recovery implant->recover baseline Baseline Blood Pressure Recording recover->baseline treatment Oral Administration of Cilnidipine baseline->treatment monitoring Continuous Blood Pressure Monitoring treatment->monitoring analysis Data Analysis of BP and HR monitoring->analysis end Determine Antihypertensive Efficacy analysis->end

Diagram 2: Workflow for in vivo antihypertensive studies.

Conclusion

The preclinical development of Cilnidipine has robustly established its unique dual-blocking mechanism of action on L- and N-type calcium channels. In vitro studies have quantified its inhibitory potency on these channels and demonstrated its functional consequences, namely vasodilation and inhibition of norepinephrine release. In vivo studies in relevant animal models of hypertension have confirmed its efficacy in lowering blood pressure, often without the reflex tachycardia associated with purely L-type channel blockers. This comprehensive preclinical data package provided a strong rationale for the clinical development of Cilnidipine as a novel antihypertensive agent with a potentially favorable safety and efficacy profile.

References

Initial solubility and stability studies of Cilnidipine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide: Initial Solubility and Stability Studies of Cilnidipine

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker distinguished by its dual action on both L-type and N-type voltage-gated calcium channels.[1][2] This mechanism not only contributes to its primary antihypertensive effect through vasodilation but also offers potent antisympathetic activity, potentially providing benefits in managing complicated hypertension.[1][2] Chemically, Cilnidipine is 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridine dicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester.[3]

From a drug development perspective, Cilnidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[4][5] Its poor water solubility is a significant factor contributing to low and variable oral bioavailability, reported to be approximately 13%.[4][6] Therefore, comprehensive initial studies into its solubility and stability are paramount. These investigations are crucial for developing a stable, effective dosage form with enhanced bioavailability and for establishing appropriate storage and handling conditions to ensure the drug's safety and efficacy throughout its shelf life.

This guide provides a technical overview of the essential initial solubility and stability assessments for Cilnidipine, detailing experimental protocols and summarizing key data for researchers and drug development professionals.

Physicochemical Properties

A fundamental understanding of Cilnidipine's physicochemical properties is the foundation for all formulation and stability studies.

PropertyValueReference
Molecular Formula C₂₇H₂₈N₂O₇[7]
Molecular Weight 492.5 g/mol [7]
Appearance Light yellow, crystalline powder[3]
pKb 11.39[8]
Partition Coefficient (log P) 5.36[8]
UV/Vis. λmax 241, 358 nm[7]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its dissolution rate and subsequent bioavailability. As a highly lipophilic compound, Cilnidipine exhibits poor solubility in aqueous media.

Quantitative Solubility Data

The solubility of Cilnidipine has been determined in a range of organic solvents and aqueous systems.

Solvent/SystemSolubilityReference
Dimethylformamide (DMF) ~30 mg/mL[7]
Dimethyl Sulfoxide (DMSO) ~25 mg/mL[7][9]
Ethanol ~2 mg/mL[7]
Methanol Soluble (used for stock solutions)[8]
Water Insoluble / Very low (5.66 x 10⁻³ mg/mL)[4][9]
Aqueous Buffer (DMF:PBS pH 7.2, 1:4) ~0.2 mg/mL[7]
Solid Dispersion (1:9 with Poloxamer 188) 21.07 µg/mL[10][11]
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[12]

Objective: To determine the saturation solubility of Cilnidipine in a specific solvent system at a controlled temperature.

Materials:

  • Cilnidipine powder

  • Selected solvent (e.g., phosphate-buffered saline, pH 6.8)

  • Stoppered flasks or vials

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of Cilnidipine powder to a series of stoppered flasks containing a known volume of the desired solvent.[12][13] Ensuring an excess of solid is present is crucial for achieving saturation.[12]

  • Equilibration: Seal the flasks and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[13] The time required depends on the dissolution rate of the drug.[13]

  • Phase Separation: After equilibration, remove the flasks and allow them to stand to let undissolved solids sediment.[12] To separate the saturated solution from the excess solid, withdraw an aliquot from the supernatant and filter it through a syringe filter or centrifuge the sample at high speed.[14]

  • Dilution: Accurately dilute the clear, saturated filtrate with an appropriate solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of Cilnidipine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at 240 nm or an HPLC method.[3]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G start Start add_excess Add excess Cilnidipine to solvent in a flask start->add_excess seal_flask Seal the flask add_excess->seal_flask shake Agitate in thermostatic shaker (e.g., 24-72h at 25°C) seal_flask->shake equilibrate Allow system to reach equilibrium shake->equilibrate phase_sep Phase Separation (Centrifuge or Filter) equilibrate->phase_sep dilute Dilute clear filtrate phase_sep->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Forced Degradation

Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[15] Forced degradation (stress testing) studies are performed under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[15][16]

Summary of Forced Degradation Studies

Studies have shown that Cilnidipine is stable under thermal, humidity, and oxidative stress but is susceptible to degradation under acidic, alkaline, and photolytic conditions.[3][17]

Stress ConditionReagent/DetailsDuration/TempDegradation (%)Reference
Acid Hydrolysis 0.1 N HClReflux at 60°C for 2 hrs5.347%[18][19]
Base Hydrolysis 0.1 N NaOHReflux at 60°C for 2 hrs6.223%[18][19]
Oxidative 10% H₂O₂Reflux at 60°C for 1 hr4.916%[18][19]
Thermal Dry Heat60°C4.319%[18]
Photolytic UV Light Exposure24 hours9.967%[18]

Note: The extent of degradation can vary based on the precise experimental conditions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of Cilnidipine under various stress conditions and to identify the resulting degradation products.

Materials:

  • Cilnidipine bulk drug

  • Hydrochloric acid (e.g., 0.1 N to 1.0 M)[20]

  • Sodium hydroxide (e.g., 0.1 N to 1.0 M)[20]

  • Hydrogen peroxide (e.g., 3-30%)[8]

  • Methanol or other suitable solvent

  • Hot air oven, water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Cilnidipine in a suitable solvent (e.g., 1 mg/mL in methanol).[8]

  • Application of Stress:

    • Acid Hydrolysis: Mix the drug stock solution with an equal volume of 0.1 N HCl. Reflux the mixture for a specified time (e.g., 2 hours at 60°C).[19] After cooling, neutralize the solution with 0.1 N NaOH.[19]

    • Base Hydrolysis: Mix the drug stock solution with an equal volume of 0.1 N NaOH. Reflux as per the acid hydrolysis protocol.[19] Neutralize with 0.1 N HCl after cooling.[19]

    • Oxidative Degradation: Mix the drug stock solution with a solution of H₂O₂ (e.g., 10%). Reflux for a specified time (e.g., 1 hour at 60°C).[19]

    • Thermal Degradation: Expose the solid drug powder to dry heat in a hot air oven (e.g., 60°C) for a defined period.[18]

    • Photolytic Degradation: Expose the drug powder or a solution to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[20]

  • Sample Preparation: For each condition, dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

  • Analysis: Inject the stressed samples, along with an unstressed control sample, into a validated stability-indicating HPLC system.

  • Evaluation: Analyze the resulting chromatograms to assess the purity of the Cilnidipine peak and to detect the formation of any degradation products. The method's ability to resolve the main drug peak from all degradant peaks demonstrates its specificity.[3][17]

Stability-Indicating Analytical Method: RP-HPLC

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Cilnidipine from its degradation products.

ParameterTypical ConditionsReference
Column Xttera RP18 (100 x 4.6 mm, 3.5 µm) or C18[3][17]
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (pH 2.6) (700:300, v/v)[3][17]
Flow Rate 1.0 mL/min[3][17]
Detection UV at 240 nm[3][17]
Injection Volume 20 µL[3][17]
Retention Time ~3.029 min[3][17]

This method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, confirming its suitability for stability studies.[3][17]

G start Prepare Cilnidipine Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (HCl, Heat) stress_conditions->acid base Basic (NaOH, Heat) stress_conditions->base oxidative Oxidative (H₂O₂, Heat) stress_conditions->oxidative thermal Thermal (Dry Heat) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc_analysis Analyze via Stability-Indicating RP-HPLC Method neutralize->hplc_analysis data_eval Evaluate Chromatograms (Assay, Purity, Degradants) hplc_analysis->data_eval end_node End data_eval->end_node

Caption: General Workflow for a Forced Degradation Study.

Degradation Pathway

Forced degradation studies help elucidate the potential pathways through which a drug molecule can degrade. For Cilnidipine, photodegradation is a significant pathway, leading to the formation of several impurities.

Research using LC/Q-Orbitrap MS has identified distinct photodegradation pathways depending on the conditions:

  • Direct Daylight Exposure (Powder): This primarily leads to the formation of the Z-isomer of Cilnidipine (Impurity II).[21]

  • Daylight Exposure (in Ethanolic Solution): This condition mainly produces an impurity containing a piperidine ring (Impurity III), indicating a more complex degradation mechanism involving the dihydropyridine ring.[21]

Other studies have identified and characterized multiple oxidative degradation products, highlighting the susceptibility of the dihydropyridine ring to oxidation.[22]

G cilnidipine Cilnidipine (Dihydropyridine Ring) isomer Z-Isomer (Photodegradation Product) cilnidipine->isomer On solid powder piperidine Piperidine Derivative (Photodegradation in Solution) cilnidipine->piperidine In solution hydrolysis_products Hydrolysis Products (Ester Cleavage) cilnidipine->hydrolysis_products oxidative_products Oxidative Products (Aromatized Pyridine Ring) cilnidipine->oxidative_products stress_light Photolytic Stress (Daylight) stress_light->cilnidipine stress_acid_base Hydrolytic Stress (Acid/Base) stress_acid_base->cilnidipine stress_oxidative Oxidative Stress (H₂O₂) stress_oxidative->cilnidipine

Caption: Simplified Degradation Pathways of Cilnidipine under Stress.

Conclusion and Recommendations

The initial physicochemical characterization of Cilnidipine confirms its identity as a BCS Class II compound with very low aqueous solubility. Its solubility is significantly higher in organic solvents like DMSO and DMF, a critical consideration for preparing stock solutions for in vitro assays.

Stability studies reveal that Cilnidipine is susceptible to degradation under hydrolytic (both acidic and basic) and, most significantly, photolytic stress.[3][17][18] It demonstrates relative stability against oxidative, thermal, and humidity stress.[3][17]

Based on these findings, the following recommendations are critical for drug development professionals:

  • Formulation Strategy: Solubility enhancement techniques, such as the formation of solid dispersions with polymers like Poloxamer 188, are essential to improve the dissolution rate and bioavailability of Cilnidipine.[10][11]

  • Analytical Method Development: A robust, validated, stability-indicating RP-HPLC method is mandatory for the routine analysis of Cilnidipine and for monitoring its stability in pharmaceutical dosage forms.

  • Packaging and Storage: To mitigate degradation, Cilnidipine drug substance and drug products must be stored in tightly closed, light-resistant containers.[3][17] This is a direct consequence of its high sensitivity to light.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cilnidipine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilnidipine is a fourth-generation dihydropyridine-type calcium channel blocker used in the treatment of hypertension.[1] Accurate and reliable quantification of Cilnidipine in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Cilnidipine. The method is simple, rapid, and specific, making it suitable for routine analysis in a quality control laboratory.[1][2]

Chromatographic Conditions

The separation of Cilnidipine was achieved using a C18 column with a mobile phase composed of a mixture of organic solvents and a buffer. The chromatographic conditions are summarized in the table below.

ParameterRecommended Conditions
HPLC System Isocratic High-Pressure Liquid Chromatography System[3]
Column Xttera RP18 (100 x 4.6 mm, 3.5 µm)[4] or equivalent C18 column[1][3][5]
Mobile Phase Acetonitrile and 10 mM Phosphate Buffer (pH 2.6) in a 70:30 v/v ratio[4]
Flow Rate 1.0 mL/min[3][4][5]
Detection Wavelength 240 nm[1][4][6]
Injection Volume 20 µL[3][4][5]
Column Temperature Ambient (approximately 25°C)[4]
Run Time Approximately 6 minutes[2]

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][7] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized below.

Validation ParameterResult
Linearity Range 40.0573 – 120.1719 µg/mL[4]
Correlation Coefficient (r²) 0.999[4]
Accuracy (% Recovery) 98.23% - 99.60%[4]
Precision (% RSD) < 2%[4]
Limit of Detection (LOD) 1.2038 µg/mL[4]
Limit of Quantification (LOQ) 3.6478 µg/mL[4]
Retention Time Approximately 3.029 min[4]

Stability-Indicating Assay

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Cilnidipine was subjected to acid, alkali, oxidative, thermal, and photolytic stress conditions.[1][4] The method was able to successfully resolve the Cilnidipine peak from all degradation products, indicating its specificity for the analysis of Cilnidipine in the presence of its degradants.[4]

Experimental Protocol

1. Preparation of Mobile Phase

  • Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water.

  • Adjust the pH of the buffer to 2.6 using orthophosphoric acid.[4]

  • Mix the phosphate buffer and acetonitrile in a ratio of 30:70 (v/v).[4]

  • Degas the mobile phase by sonication for at least 15 minutes before use.[2]

2. Preparation of Standard Stock Solution

  • Accurately weigh about 10 mg of Cilnidipine working standard into a 10 mL volumetric flask.[2]

  • Add approximately 7 mL of the mobile phase and sonicate for 5-10 minutes to dissolve the standard completely.[2]

  • Make up the volume to 10 mL with the mobile phase to obtain a standard stock solution.

3. Preparation of Working Standard Solutions for Linearity

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 40 to 120 µg/mL).[4]

4. Preparation of Sample Solution (for Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Cilnidipine and transfer it to a 10 mL volumetric flask.[1]

  • Add about 7 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.[2][5]

  • Make up the volume to 10 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

  • Further dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak area for Cilnidipine.

6. Quantification

The concentration of Cilnidipine in the sample solution can be calculated using the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

HPLC_Workflow A Mobile Phase Preparation (Acetonitrile:Phosphate Buffer 70:30) D HPLC System Equilibration A->D B Standard Solution Preparation E Injection of Blank, Standards, and Samples B->E C Sample Preparation (Tablet Dosage Form) C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 240 nm F->G H Data Acquisition and Analysis G->H

Caption: Workflow for the HPLC quantification of Cilnidipine.

References

Application Notes: High-Performance LC-MS/MS Bioanalytical Assay for Cilnidipine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine is a fourth-generation dihydropyridine-type calcium channel blocker used in the management of hypertension. Accurate and reliable quantification of Cilnidipine in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for a sensitive and robust LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the determination of Cilnidipine in human plasma. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Principle

The method involves the extraction of Cilnidipine and an internal standard (IS) from human plasma, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Quantification is achieved by using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Cilnidipine and the IS.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 200 µL) add_is Add Internal Standard (e.g., Nimodipine) plasma->add_is extraction Protein Precipitation (e.g., with Acetonitrile or Methanol) or Liquid-Liquid Extraction (e.g., with MTBE) add_is->extraction vortex Vortex & Centrifuge extraction->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness (if applicable) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS System reconstitute->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (ESI, MRM Mode) hplc->ms data_acq Data Acquisition ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve (Peak Area Ratio vs. Concentration) integration->calibration quantification Quantification of Cilnidipine Concentration calibration->quantification

Caption: Experimental workflow for the LC-MS/MS bioanalysis of Cilnidipine in plasma.

Detailed Protocols

Materials and Reagents
  • Cilnidipine reference standard

  • Internal Standard (e.g., Nimodipine, Telmisartan, or Benidipine) reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Ammonium acetate

  • Formic acid

  • Methyl-tert-butyl ether (MTBE)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)

  • Nitrogen generator

  • Data acquisition and processing software

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cilnidipine and the Internal Standard in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Cilnidipine stock solution with a methanol:water (1:1, v/v) mixture to create working solutions for calibration curve standards and quality control samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol:water (1:1, v/v) to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

This is a rapid and straightforward extraction method.

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the IS working solution and vortex briefly.

  • Add 600 µL of acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

  • Pipette 500 µL of plasma into a glass tube.

  • Add 50 µL of the IS working solution and vortex.

  • Add 3 mL of methyl-tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.[1]

LC-MS/MS Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of Cilnidipine. These parameters may require optimization for different instrument models.

Table 1: Chromatographic Conditions
ParameterCondition
Column C18 (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient/Isocratic Isocratic or Gradient elution can be used. A typical isocratic mobile phase is Methanol:10mM Ammonium Acetate (96:4, v/v).[2]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Run Time 2 - 5 minutes
Table 2: Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 400 - 550°C
IonSpray Voltage 4500 - 5500 V (Positive); -4500 V (Negative)
Curtain Gas 20 - 30 psi
Collision Gas Nitrogen
Table 3: MRM Transitions for Cilnidipine and Internal Standards
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Cilnidipine 492.2329.2Positive-
Cilnidipine 493.5237300.1587Positive[3]
Cilnidipine 491.2122.1Negative[2][4]
Nimodipine (IS) 419.2343.2Positive-
Nimodipine (IS) 417.1122.1Negative[2][4]
Telmisartan (IS) 515.6423342.6158Positive[3]
Benidipine (IS) 504.2122.1Negative[1]

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS.
Linearity The relationship between the concentration of the analyte and the instrument response.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Intra- and inter-day precision (as %CV) should be ≤ 15% (≤ 20% at LLOQ).
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.Intra- and inter-day accuracy (as % bias) should be within ±15% (±20% at LLOQ).
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards that represent 100% recovery.Consistent and reproducible. Recoveries of Cilnidipine have been reported to be between 92.71% and 97.64%.[2]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, and post-preparative). Concentration deviation should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following table presents a summary of quantitative data from a published LC-MS/MS method for Cilnidipine in human plasma.

Table 5: Example Quantitative Validation Data
ParameterResultReference
Linearity Range 0.1 - 10 ng/mL[2][4]
Correlation Coefficient (r) 0.9994[2][4]
LLOQ 0.1 ng/mL[2][4]
Intra-day Precision (%RSD) < 12.51%[2][4]
Inter-day Precision (%RSD) < 12.51%[2][4]
Recovery 92.71% - 97.64%[2][4]
Stability Stable during long-term storage and freeze-thaw cycles.[2][4]

Application

This validated LC-MS/MS method can be successfully applied to pharmacokinetic studies of Cilnidipine in humans following oral administration.[2] For instance, the method has been used to measure Cilnidipine plasma concentrations for up to 10 hours after a 10 mg oral dose.[5]

Signaling Pathway (Not Applicable)

Cilnidipine's mechanism of action involves the blockade of L-type and N-type calcium channels. A signaling pathway diagram is not directly relevant to the bioanalytical method described. However, the logical relationship of the analytical process is depicted in the experimental workflow diagram.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Cilnidipine in human plasma. The detailed protocol and validation data support its application in clinical and pharmaceutical research, aiding in the development and evaluation of Cilnidipine formulations.

References

Application Note: Spectrophotometric Determination of Cilnidipine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium antagonist used in the treatment of hypertension. It functions by blocking both L-type and N-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1] Accurate and reliable analytical methods are crucial for the quality control and quantification of Cilnidipine in bulk drug and pharmaceutical dosage forms. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine analysis.[2] This application note details validated UV and visible spectrophotometric methods for the determination of Cilnidipine in tablets.

Principle

The fundamental principle behind the UV-Visible spectrophotometric quantification of Cilnidipine is Beer-Lambert's Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. The concentration of Cilnidipine in an unknown sample can be determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a standard calibration curve. Some methods also involve a chemical reaction to produce a colored product, which is then measured in the visible region of the spectrum.[3]

Experimental Protocols

Method 1: UV Spectrophotometry in Organic Solvent

This is the most direct method, utilizing the inherent UV absorbance of the Cilnidipine molecule. Methanol and ethanol are commonly used solvents.[4][5]

1. Instrumentation and Reagents

  • Apparatus: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.[1]

  • Chemicals:

    • Cilnidipine reference standard.

    • Methanol (AR Grade) or Ethanol (99.9% Absolute).[4]

    • Commercially available Cilnidipine tablets (e.g., 10 mg).[4]

2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of pure Cilnidipine standard.[4]

  • Transfer it to a 100 mL volumetric flask.[4]

  • Dissolve and make up the volume to the mark with methanol or ethanol.[4] This produces a stock solution of 100 µg/mL.

3. Determination of Wavelength of Maximum Absorbance (λmax)

  • From the standard stock solution, prepare a working standard of approximately 10-12 µg/mL by appropriate dilution with the chosen solvent.

  • Scan this solution in the UV range of 200-400 nm against a solvent blank.[4]

  • The wavelength at which maximum absorbance is observed is the λmax. For Cilnidipine, λmax is consistently found at approximately 240 nm.[1][4]

4. Preparation of Calibration Curve

  • Prepare a series of dilutions from the standard stock solution to obtain concentrations in the linear range (e.g., 2-14 µg/mL).[4]

  • Measure the absorbance of each dilution at the determined λmax (e.g., 240 nm).[1]

  • Plot a graph of absorbance versus concentration. The curve should be linear and pass through the origin.

5. Preparation of Sample Solution (from Tablets)

  • Weigh and powder 20 tablets to determine the average weight.[4]

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Cilnidipine and transfer it to a 100 mL volumetric flask.[4]

  • Add about 70 mL of the solvent (methanol or ethanol), sonicate for 20-30 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the same solvent.[1][4] This gives a concentration of 100 µg/mL.

  • Filter the solution through a Whatman filter paper No. 41 to remove any insoluble excipients.[1]

  • From the filtrate, prepare a suitable dilution to bring the concentration within the linearity range (e.g., 10 µg/mL).

6. Assay Procedure

  • Measure the absorbance of the final sample solution at the λmax.

  • Calculate the concentration of Cilnidipine in the sample solution using the regression equation from the calibration curve.

  • Determine the amount of Cilnidipine per tablet and calculate the percentage label claim.

Method 2: Visible Spectrophotometry by Colorimetric Reaction

This method is based on the reaction of the nitro group in Cilnidipine with potassium hydroxide (KOH) in a dimethyl sulfoxide (DMSO) medium to form a stable, yellow-colored product.[3]

1. Instrumentation and Reagents

  • Apparatus: UV-Visible Spectrophotometer with 1 cm matched quartz cells.[3]

  • Chemicals:

    • Cilnidipine reference standard.

    • Potassium Hydroxide (KOH).

    • Dimethyl Sulfoxide (DMSO).

    • Methanol.[3]

2. Preparation of Reagents and Solutions

  • Standard Stock Solution (100 µg/mL): Prepare as described in Method 1, using methanol.[3]

  • Potassium Hydroxide (0.05 M): Prepare by dissolving the appropriate amount of KOH in water.

3. Color Development and Measurement

  • Transfer different aliquots from the standard stock solution into a series of 10 mL volumetric flasks to obtain concentrations in the range of 1-9 µg/mL.[3]

  • To each flask, add 1 mL of 0.05 M KOH.[3]

  • Make up the volume to 10 mL with DMSO.[3]

  • Measure the absorbance of the resulting yellow-colored solution at its λmax, which is approximately 425 nm, against a reagent blank.[3]

  • Prepare a calibration curve by plotting absorbance versus concentration.

4. Sample Preparation and Analysis

  • Prepare a methanolic extract of the tablet powder as described in Method 1.

  • Take a suitable aliquot of the filtered sample solution and follow the color development procedure (Step 3) as for the standard.

  • Measure the absorbance and calculate the drug content using the calibration curve.

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data from various published spectrophotometric methods for Cilnidipine determination.

Table 1: UV Spectrophotometric Methods

Parameter Method A Method B Method C Method D
Solvent Ethanol Methanol Methanol Ethanol
λmax (nm) 240[4] 240 242[5] 240[1]
Linearity Range (µg/mL) 2-14[4] 1-5 2-10[5] 2-30[1]
Correlation Coefficient (r²) 0.988[4] 0.993 0.9999[5] >0.999
Accuracy (% Recovery) 97.8 - 100.06[4] 100.05 - 100.50 98 - 102[5] 99.86 - 100.67[1]
Precision (% RSD) < 2[4] < 1.015 < 2[5] Not Specified
LOD (µg/mL) 0.0638[4] Not Specified 0.15095[5] Not Specified

| LOQ (µg/mL) | 0.193[4] | Not Specified | 0.45742[5] | Not Specified |

Table 2: Visible Spectrophotometric Method

Parameter Method E
Reagents KOH in DMSO
λmax (nm) 425
Linearity Range (µg/mL) 1-9
Correlation Coefficient (r²) 0.9997
Accuracy (% Recovery) 100.00 ± 0.0678[3]
Precision (% RSD) < 1[3]
LOD (µg/mL) Not Specified

| LOQ (µg/mL) | Not Specified |

Mandatory Visualizations

G prep_std Prepare Standard Stock Solution (100 µg/mL Cilnidipine) prep_calib Prepare Calibration Standards (e.g., 2-14 µg/mL) prep_std->prep_calib scan_lambda Scan for λmax (200-400 nm) prep_std->scan_lambda prep_sample Prepare Sample Stock Solution (from Tablets, 100 µg/mL) filter_sample Filter Sample Solution prep_sample->filter_sample prep_final_sample Dilute Sample to Working Conc. filter_sample->prep_final_sample measure_abs_calib Measure Absorbance of Standards at λmax (240 nm) prep_calib->measure_abs_calib measure_abs_sample Measure Absorbance of Sample at λmax (240 nm) prep_final_sample->measure_abs_sample scan_lambda->measure_abs_calib λmax = 240 nm plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_abs_calib->plot_curve calculate Calculate Drug Content using Regression Equation measure_abs_sample->calculate plot_curve->calculate

Caption: Experimental workflow for the UV spectrophotometric determination of Cilnidipine.

G cluster_0 Method Validation (ICH Q2(R1)) ACC Accuracy (% Recovery) PRE Precision (Repeatability, Intermediate) SPE Specificity (No Interference) LIN Linearity (Range, r²) LIN->ACC LIN->PRE ROB Robustness SEN Sensitivity LOD Limit of Detection (LOD) SEN->LOD LOQ Limit of Quantitation (LOQ) SEN->LOQ

Caption: Logical relationship of key analytical method validation parameters.

Conclusion

The described UV and visible spectrophotometric methods are simple, accurate, precise, and economical for the routine quality control analysis of Cilnidipine in its pharmaceutical tablet formulations.[1][4] The direct UV method using methanol or ethanol as a solvent is particularly straightforward and rapid. The validation data confirms that these methods are reliable and can be successfully implemented in any analytical laboratory for the quantification of Cilnidipine.

References

Application Note: Investigating the Cellular Effects of Cilnidipine Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker notable for its dual-action mechanism.[1][2][3] It uniquely inhibits both L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle, and N-type voltage-gated calcium channels, located at sympathetic nerve terminals.[1][4][5] This dual blockade not only leads to vasodilation and a reduction in blood pressure but also suppresses the release of norepinephrine, mitigating reflex tachycardia—a common side effect of other calcium channel blockers.[1][4] Beyond its primary antihypertensive effects, preclinical and clinical studies have suggested that Cilnidipine possesses pleiotropic effects, including cardioprotective, neuroprotective, and renoprotective properties.[1][2][6]

This application note provides a comprehensive guide for researchers on utilizing various cell culture models to investigate the diverse cellular and molecular effects of Cilnidipine. It includes detailed protocols for key experiments, guidelines for data presentation, and visual workflows to facilitate experimental design and execution.

Selecting Appropriate Cell Culture Models

The choice of a cell culture model is critical and depends on the specific cellular effect of Cilnidipine being investigated. Both traditional 2D monolayer cultures and more physiologically relevant 3D culture systems can be employed.[7][8][9]

Area of Investigation Recommended Cell Models Rationale References
Cardiovascular Effects Human Umbilical Vein Endothelial Cells (HUVECs), Human Aortic Smooth Muscle Cells (HASMCs), iPSC-derived CardiomyocytesThese models are essential for studying vasodilation, effects on cardiac muscle contractility, and potential cardioprotective mechanisms.[7][10]
Neuroprotective Effects SH-SY5Y (human neuroblastoma cell line), Primary Cortical Neurons, iPSC-derived NeuronsSuitable for investigating the role of N-type calcium channel blockade in preventing neuronal apoptosis and excitotoxicity.[11][12][13]
Renoprotective Effects HK-2 (human kidney proximal tubular epithelial cell line), Primary Renal Proximal Tubule Epithelial Cells (RPTECs)Allow for the study of Cilnidipine's effects on kidney cells, particularly in models of contrast-induced nephropathy or diabetic nephropathy.[6]
Antiproliferative & Apoptotic Effects A431 (human epidermoid carcinoma), MCF-7 (human breast cancer)Useful for dissecting the molecular mechanisms behind potential anti-cancer effects, such as cell cycle arrest and induction of apoptosis.[14]

Investigating Cytotoxicity and Cell Viability

A primary step in evaluating any compound is to determine its dose-dependent effect on cell viability. This establishes the therapeutic window and identifies cytotoxic concentrations. The Resazurin reduction assay is a sensitive, simple, and cost-effective method for this purpose.[15]

Protocol 2.1: Resazurin (AlamarBlue) Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microplate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Cilnidipine in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Cilnidipine dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay:

    • Prepare a 0.15 mg/mL Resazurin solution in sterile PBS.

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: Cilnidipine Cytotoxicity
Cell LineIncubation Time (h)Cilnidipine IC₅₀ (µM)
HASMCs 48> 100
SH-SY5Y 4875.3
HK-2 4882.1
A431 4835.8

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-4 cluster_3 Day 4 node_A Seed cells in 96-well plate node_B Incubate overnight (37°C, 5% CO₂) node_A->node_B node_C Treat cells with serial dilutions of Cilnidipine node_B->node_C node_D Incubate for 24-72 hours node_C->node_D node_E Add Resazurin reagent node_D->node_E node_F Incubate for 1-4 hours node_E->node_F node_G Measure Fluorescence (Ex: 560nm, Em: 590nm) node_F->node_G node_H Calculate IC₅₀ node_G->node_H G cluster_mito Mitochondrion Cilnidipine Cilnidipine CaMKII CaMKII Activation Cilnidipine->CaMKII Inhibits mPTP mPTP Opening CaMKII->mPTP Mito Mitochondrial Stress mPTP->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 forms Apoptosome Apaf1 Apaf-1 Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis G Amlodipine Dihydropyridines (e.g., Cilnidipine) p21 p21 (Waf1/Cip1) Expression Amlodipine->p21 Increases CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Amlodipine->CyclinD1_CDK4 Decreases p21->CyclinD1_CDK4 Inhibits pRB pRB Phosphorylation CyclinD1_CDK4->pRB G1_Arrest G1 Arrest CyclinD1_CDK4->G1_Arrest Block E2F E2F Release pRB->E2F G1_S G1-S Transition E2F->G1_S

References

Application Notes and Protocols for Efficacy Testing of Cilnidipine in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker that uniquely inhibits both L-type and N-type voltage-gated calcium channels.[1][2] This dual blockade not only addresses hypertension by relaxing vascular smooth muscle (L-type channel blockade) but also by suppressing the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS) through the inhibition of N-type calcium channels located on presynaptic nerve terminals.[2][3][4] These characteristics suggest potential for superior organ protection, particularly in the kidneys and heart, compared to traditional L-type calcium channel blockers.

These application notes provide an overview of common animal models of hypertension used to evaluate the efficacy of Cilnidipine, along with detailed experimental protocols and a summary of expected quantitative outcomes.

Animal Models for Cilnidipine Efficacy Testing

Several well-established animal models are employed to investigate the antihypertensive and organ-protective effects of Cilnidipine. The choice of model often depends on the specific aspect of hypertension and end-organ damage being studied.

Spontaneously Hypertensive Rat (SHR)

The SHR is a widely used genetic model of essential hypertension, closely mimicking the human condition.[5] It is particularly useful for studying the long-term effects of antihypertensive drugs on blood pressure, cardiac hypertrophy, and renal dysfunction.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

This model represents a form of salt-sensitive hypertension, induced by mineralocorticoid excess and high salt intake.[6][7] It is characterized by significant renal and vascular damage, making it suitable for investigating the renoprotective effects of Cilnidipine.[8]

L-NAME-Induced Hypertensive Rat

Administration of the nitric oxide synthase inhibitor, NG-nitro-L-arginine methyl ester (L-NAME), induces hypertension by creating a state of nitric oxide deficiency.[3][9] This model is valuable for studying endothelial dysfunction and the impact of drugs on nitric oxide bioavailability and oxidative stress.[9]

Diabetic Spontaneously Hypertensive Rat (dSHR)

This model combines the genetic predisposition to hypertension with induced diabetes (e.g., via streptozotocin injection), allowing for the investigation of drug efficacy in the context of diabetic complications, such as nephropathy.[10]

Data Presentation: Summary of Cilnidipine's Efficacy in Animal Models

The following tables summarize the quantitative data from studies evaluating Cilnidipine in various animal models of hypertension.

Animal Model Cilnidipine Dosage Duration of Treatment Key Findings Reference
Spontaneously Hypertensive Rat (SHR)20 mg/kg/day (oral)4 weeks- Similar blood pressure reduction to amlodipine.- Suppressed reflex sympathetic nervous system (SNS) and renin-angiotensin-aldosterone system (RAAS) hyperactivity.- Ameliorated adriamycin-induced heart and kidney damage.[11]
Spontaneously Hypertensive Rat (SHR)10 µg/kg (i.v.)Acute- Suppressed the pressor response to electrical sympathetic nerve stimulation by 28 ± 6%.- Inhibited norepinephrine release from sympathetic nerve endings.[12]
DOCA-Salt Hypertensive Rat1 mg/kg/day (gavage)4 weeks- Attenuated urinary protein excretion and creatinine clearance aggravation.- Suppressed urinary norepinephrine excretion.- Decreased renal angiotensin-converting enzyme (ACE) activity and aldosterone concentration.[8]
L-NAME and Salt-Induced Hypertensive Rat2 mg/kg/day (oral gavage)28 days- Significantly decreased proteinuria.- Significantly increased creatinine clearance.- Decreased serum and urinary Angiotensin II levels.- Reduced renal tissue ACE expression.[3]
Diabetic Spontaneously Hypertensive RatNot specified8 weeks- Additive antihypertensive and proteinuria-lowering effects when combined with an angiotensin II receptor blocker (valsartan).- Significantly reduced glycogen accumulation and macrophage infiltration in the kidneys.[10]

Experimental Protocols

Protocol 1: Induction of DOCA-Salt Hypertension and Cilnidipine Treatment

Objective: To induce salt-sensitive hypertension and renal damage in rats to evaluate the renoprotective effects of Cilnidipine.

Materials:

  • Male Wistar rats (uninephrectomized)

  • Deoxycorticosterone acetate (DOCA)

  • 1% NaCl drinking water

  • Cilnidipine

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Gavage needles

  • Metabolic cages for urine collection

Procedure:

  • Animal Preparation: Perform a left uninephrectomy on male Wistar rats under appropriate anesthesia. Allow for a one-week recovery period.

  • Hypertension Induction:

    • Administer DOCA (e.g., 40 mg/kg per week, subcutaneously).[8]

    • Replace drinking water with 1% NaCl solution.[8]

  • Group Allocation:

    • Group 1: Sham-operated control.

    • Group 2: DOCA-salt treated (vehicle control).

    • Group 3: DOCA-salt treated + Cilnidipine (e.g., 1 mg/kg/day by oral gavage).[8]

  • Treatment: Administer Cilnidipine or vehicle daily for the specified duration (e.g., 4 weeks).

  • Monitoring and Data Collection:

    • Measure systolic blood pressure weekly using the tail-cuff method.

    • During the final week, house rats in metabolic cages for 24-hour urine collection to measure urinary protein excretion and creatinine clearance.

    • At the end of the study, collect blood and kidney tissue for biochemical and histological analysis (e.g., ACE activity, aldosterone concentration, glomerulosclerosis).

Protocol 2: Induction of L-NAME Hypertension and Cilnidipine Treatment

Objective: To induce nitric oxide deficient hypertension to assess the effects of Cilnidipine on renal function and the renin-angiotensin system.

Materials:

  • Male Albino Wistar rats

  • L-NAME (NG-nitro-L-arginine methyl ester hydrochloride)

  • Cilnidipine

  • Vehicle (e.g., 0.5% Na CMC)

  • Optional: 4% NaCl diet for a synergistic effect[3][4]

  • Gavage needles

  • Equipment for blood pressure measurement (tail-cuff)

  • Kits for measuring serum and urinary creatinine, urea, and Angiotensin II

Procedure:

  • Acclimatization: Acclimatize rats to laboratory conditions for one week.

  • Hypertension Induction: Administer L-NAME (e.g., 40 mg/kg/day in distilled water by oral gavage).[3][13] For a more severe model, also provide a high-salt diet (4% NaCl).[3][4]

  • Group Allocation:

    • Group 1: Control (vehicle).

    • Group 2: L-NAME treated (vehicle).

    • Group 3: L-NAME treated + Cilnidipine (e.g., 2 mg/kg/day by oral gavage).[3]

  • Treatment: Administer Cilnidipine or vehicle daily for the study duration (e.g., 28 days).[3]

  • Monitoring and Data Collection:

    • Record blood pressure at regular intervals.

    • Collect 24-hour urine samples to assess proteinuria and creatinine clearance.[3][13]

    • Collect blood samples to measure serum urea, creatinine, and Angiotensin II levels.[3][13]

    • Perform histopathological analysis of kidney tissue to evaluate for glomerulosclerosis and tubular degeneration.[9][13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cilnidipine_Mechanism_of_Action cluster_Vascular Vascular Smooth Muscle Cell cluster_Sympathetic Sympathetic Nerve Terminal L_type L-type Ca2+ Channel Contraction Vasoconstriction L_type->Contraction Ca2+ influx BP Reduced Blood Pressure N_type N-type Ca2+ Channel NE_release Norepinephrine Release N_type->NE_release Ca2+ influx SNS Decreased Sympathetic Nervous System Activity NE_release->SNS Cilnidipine Cilnidipine Cilnidipine->L_type Inhibits Cilnidipine->N_type Inhibits RAAS Suppressed Renin-Angiotensin- Aldosterone System SNS->RAAS Experimental_Workflow_DOCA_Salt start Male Wistar Rats uninephrectomy Uninephrectomy & Recovery start->uninephrectomy induction DOCA (s.c.) + 1% NaCl Water uninephrectomy->induction grouping Group Allocation (Control, DOCA-Salt, DOCA-Salt + Cilnidipine) induction->grouping treatment Daily Oral Gavage (Vehicle or Cilnidipine for 4 weeks) grouping->treatment monitoring Weekly Blood Pressure Measurement treatment->monitoring urine_collection 24hr Urine Collection (Metabolic Cages) treatment->urine_collection endpoints Endpoint Analysis: - Blood & Tissue Collection - Biochemical Assays - Histopathology monitoring->endpoints urine_collection->endpoints Signaling_Pathway_Renoprotection Hypertension Hypertension (e.g., DOCA-Salt, L-NAME) SNS_RAAS Increased SNS & RAAS Activity Hypertension->SNS_RAAS Renal_Damage Renal Damage (Proteinuria, Glomerulosclerosis) SNS_RAAS->Renal_Damage Cilnidipine Cilnidipine N_type_block N-type Ca2+ Channel Blockade Cilnidipine->N_type_block SNS_RAAS_suppression Suppression of SNS & RAAS N_type_block->SNS_RAAS_suppression SNS_RAAS_suppression->Renal_Damage Ameliorates Renoprotection Renoprotection SNS_RAAS_suppression->Renoprotection

References

Synthesis and Purification of Cilnidipine Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker used in the management of hypertension. It uniquely inhibits both L-type voltage-gated calcium channels in vascular smooth muscle and N-type calcium channels at sympathetic nerve terminals.[1][2] This dual-action mechanism contributes to its efficacy in lowering blood pressure with a reduced incidence of reflex tachycardia.[2][3] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the synthesis and purification techniques for common Cilnidipine impurities.

Common Impurities of Cilnidipine

Impurities in Cilnidipine can originate from the synthesis process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Process-Related Impurities: These can include unreacted starting materials such as 2-methoxyethyl acetoacetate and 3-nitrobenzaldehyde, as well as byproducts from incomplete reactions.

Degradation Impurities: Cilnidipine is susceptible to degradation under various stress conditions, leading to the formation of several impurities. The primary degradation pathways include oxidation and photodegradation.[4][5]

A list of some known impurities is provided in the table below:

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
(E)-Dehydro Cilnidipine146845-34-3C₂₇H₂₆N₂O₇490.5Degradation
(Z)-Dehydro Cilnidipine146845-35-4C₂₇H₂₆N₂O₇490.5Degradation
Cilnidipine Pyridine ImpurityNot AvailableC₂₇H₂₆N₂O₇490.5Degradation (Oxidative)
5-((Cinnamyloxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid123853-41-8C₂₄H₂₂N₂O₆434.45Process-Related
5-((2-Methoxyethoxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid74936-76-8C₁₈H₂₀N₂O₇376.37Process-Related

Synthesis of Cilnidipine and Key Impurities

The synthesis of Cilnidipine and its impurities often involves multi-step chemical reactions. Below are generalized synthesis schemes and protocols based on available literature.

General Synthesis of Cilnidipine

Cilnidipine is typically synthesized via the Hantzsch pyridine synthesis.[6] A common route involves the condensation of 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester with 3-aminocrotonic acid cinnamyl ester.[7]

Protocol 1: Synthesis of Cilnidipine

Materials:

  • 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester

  • 3-aminocrotonic acid cinnamyl ester

  • Isobutyl alcohol (solvent)

  • Aluminum isobutoxide (catalyst)

  • Anhydrous ethanol (for recrystallization)

Procedure:

  • In a reaction vessel under nitrogen protection, combine 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester and 3-aminocrotonic acid cinnamyl ester.[7]

  • Add isobutyl alcohol as the solvent and aluminum isobutoxide as the catalyst.[7]

  • Heat the mixture to reflux and maintain for a specified period to complete the reaction.[7]

  • After the reaction is complete, cool the mixture and allow it to stand overnight to facilitate the precipitation of the crude product.[7]

  • Filter the mixture to collect the crude Cilnidipine.[7]

  • Wash the crude product with cold ethanol (5-10 °C).[7]

  • Purify the crude product by recrystallization from anhydrous ethanol to obtain the final, purified Cilnidipine.[7]

Quantitative Data: A patent for this method states that this process leads to an increased reaction yield compared to prior methods.[7] Another similar process using absolute ethanol as the solvent reported yields between 64.7% and 66.7%.[8]

Synthesis of Dehydro Cilnidipine (Pyridine Impurity)

The dehydro or pyridine impurity is a common oxidative degradation product of Cilnidipine. Its synthesis involves the aromatization of the dihydropyridine ring.

Protocol 2: Synthesis of Dehydro Cilnidipine (Oxidative Degradation)

Materials:

  • Cilnidipine

  • Mild oxidizing agent (e.g., sodium nitrite, ceric ammonium nitrate, or DMSO)[9][10]

  • Solvent (e.g., DMSO)[9]

Procedure:

  • Dissolve Cilnidipine in a suitable solvent such as dimethyl sulfoxide (DMSO).[9]

  • Add a mild oxidizing agent. In some procedures, DMSO can act as both the solvent and the oxidizing agent when heated.[9]

  • Heat the reaction mixture on a water bath to facilitate the oxidation of the dihydropyridine ring to a pyridine ring.[9]

  • Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude Dehydro Cilnidipine.

  • The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data: The yields for such oxidation reactions can vary from moderate to good (25% to 64%) depending on the specific dihydropyridine derivative and the oxidation method used.[9]

Purification Techniques for Cilnidipine Impurities

Purification of Cilnidipine and its impurities is crucial to meet the stringent requirements for pharmaceutical use. The most common techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[11][12] The principle relies on the differential solubility of the compound and its impurities in a particular solvent at varying temperatures.[12]

Protocol 3: General Recrystallization Procedure

Materials:

  • Crude Cilnidipine or impurity

  • Suitable solvent (e.g., anhydrous ethanol, methanol, or a solvent mixture)[7][8]

Procedure:

  • Select a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[11]

  • Dissolve the crude compound in a minimum amount of the hot solvent to form a saturated solution.[11]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[12]

  • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility.[12]

  • Collect the purified crystals by vacuum filtration.[11]

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Dry the crystals to remove any residual solvent.

Quantitative Data: A purification method for Cilnidipine involving dissolution in anhydrous ethanol, passing through a macroporous absorption resin, followed by concentration and recrystallization from an ethanol/acetone mixture reported a final purity of not less than 99.6%.[13] Another method involving recrystallization from absolute ethanol reported a purity of 99.90% with a total yield of 68.0%.[14]

Column Chromatography

Column chromatography is a versatile technique used to separate individual components from a mixture. It is particularly useful for separating impurities that have similar solubility characteristics to the main compound.

Protocol 4: General Column Chromatography Procedure

Materials:

  • Crude mixture of Cilnidipine and its impurities

  • Silica gel (stationary phase)

  • A suitable solvent system (mobile phase), often a mixture of a non-polar and a polar solvent (e.g., ethyl acetate/petroleum ether).[15]

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a glass column.

  • Dissolve the crude mixture in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity of the solvent system.

  • The different components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

  • Collect fractions of the eluent and monitor the separation using TLC or HPLC.

  • Combine the fractions containing the pure desired compound or impurity and evaporate the solvent to obtain the purified product.

Quantitative Data: In the synthesis of a related dihydropyridine compound, flash column chromatography on silica gel with an eluent of ethyl acetate/petroleum ether (3:2) resulted in a product with an HPLC purity of 99.7%.[15]

Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of the purity of Cilnidipine and the quantification of its impurities.[16][17][18]

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., X Terra, 250 x 4.6 mm, 5 µm)[18]
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., Methanol and Phosphate buffer pH 5.8; 10:90 v/v)[18]
Flow Rate 1.0 mL/min[18]
Detection UV at 229 nm[18]
Column Temperature Ambient

Visualizations

Cilnidipine Mechanism of Action

Cilnidipine exerts its antihypertensive effect by blocking both L-type and N-type calcium channels.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Sympathetic Nerve Terminal L_type L-type Ca²⁺ Channel Ca_influx_L Ca²⁺ Influx L_type->Ca_influx_L Open Relaxation Vasodilation L_type->Relaxation Blocked Contraction Vasoconstriction Ca_influx_L->Contraction BP_down Blood Pressure Reduction Relaxation->BP_down N_type N-type Ca²⁺ Channel Ca_influx_N Ca²⁺ Influx N_type->Ca_influx_N Open Symp_activity_down Reduced Sympathetic Activity N_type->Symp_activity_down Blocked NE_release Norepinephrine Release Ca_influx_N->NE_release HR_down Reduced Heart Rate Symp_activity_down->HR_down Cilnidipine Cilnidipine Cilnidipine->L_type Blocks Cilnidipine->N_type Blocks

Caption: Cilnidipine's dual-action mechanism on L-type and N-type calcium channels.

General Experimental Workflow for Impurity Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a Cilnidipine impurity.

G start Starting Materials synthesis Chemical Synthesis (e.g., Oxidation) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup crude Crude Impurity workup->crude purification Purification (Recrystallization or Chromatography) crude->purification pure Pure Impurity purification->pure analysis Purity Analysis (HPLC, NMR, MS) pure->analysis final Reference Standard analysis->final

Caption: A generalized workflow for the synthesis and purification of Cilnidipine impurities.

References

Application Note: Enhancing Cilnidipine Solubility through Solid Dispersion Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] As a Biopharmaceutical Classification System (BCS) Class II drug, Cilnidipine exhibits high permeability but low aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[1][3][4][5] Enhancing the solubility and dissolution rate of Cilnidipine is a critical step in optimizing its clinical performance. Solid dispersion technology is a proven and effective strategy to improve the dissolution of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at the molecular level.[3][6] This application note provides a detailed overview and protocols for developing and characterizing Cilnidipine solid dispersions to improve its solubility.

Mechanism of Solubility Enhancement

Solid dispersions enhance the solubility of poorly soluble drugs like Cilnidipine through several mechanisms:

  • Particle Size Reduction: Dispersing the drug at a molecular level within the polymer matrix significantly reduces the particle size, leading to an increased surface area for dissolution.[3]

  • Amorphization: The crystalline structure of the drug is often converted to a higher-energy amorphous state, which requires less energy for dissolution.[6][7]

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug, facilitating its dissolution in aqueous media.[3]

  • Inhibition of Crystallization: Polymers can inhibit the crystallization of the drug in the solid state and prevent its precipitation from the supersaturated solution formed upon dissolution.[8]

Data Summary: Cilnidipine Solid Dispersions

The following tables summarize quantitative data from various studies on Cilnidipine solid dispersions, highlighting the impact of different polymers and preparation methods on solubility and drug release.

Table 1: Enhancement of Cilnidipine Solubility and Dissolution

Polymer CarrierDrug:Polymer RatioPreparation MethodKey FindingsReference
Plasdone K-29/321:3Solvent EvaporationFaster drug release compared to other ratios.[3][4]
Polyethylene Glycol (PEG)1:7Not SpecifiedShowed the best effect on physical characterization and dissolution.[9]
Poloxamer 1881:9Solvent EvaporationAchieved the highest solubility of 21.07 µg/mL.[10][11][12]
HPMC & Poloxamer 188Not SpecifiedSolvent EvaporationTernary solid dispersion showed better solubility and dissolution.[7]
Gelucire 50/131:3Melting Method93% drug release in 15 minutes.[1]
Solutol HS 15 & Gelucire 50/13Not SpecifiedNot SpecifiedSolutol HS 15 increased solubility by 84.09-fold.[13]

Table 2: Characterization of Cilnidipine Solid Dispersions

Characterization TechniquePurposeTypical Observations for Successful Solid Dispersion
Differential Scanning Calorimetry (DSC)To determine the physical state of the drug (crystalline or amorphous).Disappearance or broadening of the drug's melting endotherm.[9][14]
Powder X-Ray Diffraction (PXRD)To confirm the crystalline or amorphous nature of the drug.Absence of sharp peaks corresponding to the crystalline drug.[9][14]
Fourier-Transform Infrared Spectroscopy (FTIR)To identify potential interactions between the drug and the polymer.Shifts in characteristic peaks, indicating intermolecular interactions like hydrogen bonding.[9][14]
In Vitro Dissolution StudiesTo evaluate the rate and extent of drug release from the solid dispersion.Significantly faster and higher drug release compared to the pure drug.[3][9][14]

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of Cilnidipine solid dispersions.

experimental_workflow cluster_prep Preparation of Solid Dispersion cluster_char Characterization cluster_eval Evaluation prep_method Select Preparation Method (Solvent Evaporation / Fusion) drug_polymer_ratio Select Drug:Polymer Ratio prep_method->drug_polymer_ratio Define preparation Prepare Solid Dispersion drug_polymer_ratio->preparation Implement physicochemical Physicochemical Characterization (DSC, PXRD, FTIR) preparation->physicochemical Characterize dissolution In Vitro Dissolution Studies physicochemical->dissolution Test data_analysis Data Analysis and Comparison dissolution->data_analysis Analyze optimization Optimization of Formulation data_analysis->optimization Inform

Caption: Workflow for Cilnidipine Solid Dispersion Development.

Experimental Protocols

Protocol 1: Preparation of Cilnidipine Solid Dispersion by Solvent Evaporation Method

This method is suitable for thermolabile drugs and involves dissolving both the drug and the carrier in a common solvent, followed by evaporation of the solvent.

Materials:

  • Cilnidipine

  • Polymer (e.g., Plasdone K-29/32, PVP K30, HPMC, Poloxamer 188)[3][7]

  • Methanol (or another suitable volatile solvent)[3][7]

  • China dish or beaker

  • Magnetic stirrer with hot plate

  • Desiccator

  • Sieve (e.g., #85 mesh)[7]

Procedure:

  • Accurately weigh the desired amounts of Cilnidipine and the selected polymer to achieve the target drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).[3]

  • Dissolve the weighed polymer in a minimal amount of methanol in a beaker with continuous stirring.[7]

  • In a separate beaker, dissolve the weighed Cilnidipine in methanol.[7]

  • Add the Cilnidipine solution to the polymer solution and mix thoroughly to ensure a homogenous solution.

  • Transfer the solution to a china dish and place it on a magnetic stirrer with a hot plate set to a low temperature (e.g., 40°C) to facilitate solvent evaporation.[9]

  • Continue stirring until the solvent has completely evaporated, leaving a solid mass.[3][7]

  • Scrape the solid mass from the dish, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.[7]

  • Store the resulting solid dispersion powder in a desiccator until further characterization.[3][7]

Protocol 2: Preparation of Cilnidipine Solid Dispersion by Fusion (Melting) Method

This method involves melting the hydrophilic carrier and then incorporating the drug into the molten carrier. It is suitable for thermostable drugs.

Materials:

  • Cilnidipine

  • Polymer with a suitable melting point (e.g., PEG 6000, Poloxamer 188, Gelucire 50/13)[1][6][15]

  • Porcelain dish or beaker[6]

  • Water bath or heating mantle

  • Ice bath[6]

  • Mortar and pestle

  • Sieve

Procedure:

  • Accurately weigh the desired amounts of Cilnidipine and the polymer.

  • Place the polymer in a porcelain dish and heat it in a water bath until it melts completely (e.g., 60°C for Poloxamer 188).[6]

  • Add the weighed Cilnidipine to the molten polymer and stir continuously until a homogenous melt is obtained.[6]

  • Rapidly cool the molten mixture by placing the dish in an ice bath to solidify the mass.[6]

  • Pulverize the solidified mass using a mortar and pestle.[6]

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

Characterization Protocols

Protocol 3: In Vitro Dissolution Studies

Apparatus and Conditions:

  • USP Dissolution Apparatus II (Paddle type)[3]

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer[3]

  • Temperature: 37 ± 0.5°C[3]

  • Paddle Speed: 50 rpm[3]

Procedure:

  • Place a quantity of the solid dispersion equivalent to a specific dose of Cilnidipine (e.g., 10 mg) into each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[3][6]

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain sink conditions.[6]

  • Filter the samples through a 0.45 µm filter.

  • Analyze the concentration of Cilnidipine in the samples using a validated analytical method, such as UV-Vis spectrophotometry at approximately 240 nm.[3]

  • Calculate the cumulative percentage of drug released at each time point.

  • Compare the dissolution profile of the solid dispersion with that of the pure Cilnidipine.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the preparation method, the physicochemical properties of the solid dispersion, and the resulting dissolution enhancement.

logical_relationship cluster_input Inputs cluster_properties Physicochemical Properties cluster_output Outcome prep_method Preparation Method (Solvent Evaporation/Fusion) amorphization Increased Amorphization prep_method->amorphization particle_size Reduced Particle Size prep_method->particle_size polymer_type Polymer Type (e.g., PVP, PEG, Poloxamer) wettability Improved Wettability polymer_type->wettability drug_ratio Drug:Polymer Ratio drug_ratio->amorphization dissolution_rate Enhanced Dissolution Rate amorphization->dissolution_rate particle_size->dissolution_rate wettability->dissolution_rate solubility Increased Apparent Solubility dissolution_rate->solubility bioavailability Potential for Improved Oral Bioavailability solubility->bioavailability

Caption: Factors Influencing Cilnidipine Solubility Enhancement.

Conclusion

The formation of solid dispersions is a highly effective approach to enhance the solubility and dissolution rate of Cilnidipine. The choice of polymer and preparation method significantly impacts the physicochemical properties and in vitro performance of the resulting formulation. The protocols provided in this application note offer a comprehensive guide for the development and characterization of Cilnidipine solid dispersions, enabling researchers to optimize formulations for potentially improved oral bioavailability.

References

Application Notes: In-Vivo Experimental Design for Cilnidipine Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilnidipine is a fourth-generation dihydropyridine derivative that functions as a dual-blocker of L-type and N-type voltage-gated Ca2+ channels.[1][2][3] While its primary clinical use is in the management of hypertension, its unique ability to inhibit N-type calcium channels, which are densely expressed in the nervous system, suggests a potent role in neuroprotection.[1][4] N-type calcium channels are key regulators of neurotransmitter release and sympathetic nerve activity.[2][5] By blocking these channels, Cilnidipine can suppress excessive neurotransmitter release and downstream excitotoxicity, which are central to neuronal injury in ischemic events like stroke.[6][7] In-vivo studies have demonstrated its efficacy in reducing cerebral infarction and neuronal damage in animal models of brain and retinal ischemia.[7][8][9]

These application notes provide a comprehensive framework for designing and executing in-vivo experiments to evaluate the neuroprotective effects of Cilnidipine, with a focus on rodent models of focal cerebral ischemia.

Proposed Signaling Pathway for Cilnidipine Neuroprotection

Cilnidipine's neuroprotective mechanism is multifactorial. It primarily involves the blockade of L-type and N-type calcium channels. The inhibition of N-type channels is particularly crucial as it attenuates the excessive release of excitatory neurotransmitters (e.g., glutamate) following an ischemic insult. This action prevents the overactivation of NMDA receptors, reducing excitotoxicity and subsequent Ca2+ influx.[7][10] Furthermore, studies suggest Cilnidipine activates pro-survival signaling pathways, such as the PI3K/Akt pathway, which in turn inhibits apoptotic cell death by suppressing the release of cytochrome c and the activation of caspase 3.[11] It also exhibits antioxidant properties by scavenging free radicals.[11]

Cilnidipine Neuroprotection Pathway cluster_0 Ischemic Insult cluster_1 Cellular Stress cluster_2 Cilnidipine Intervention cluster_3 Molecular Targets & Pathways cluster_4 Downstream Effects cluster_5 Final Outcome Ischemia Cerebral Ischemia Glutamate Excess Glutamate Release Ischemia->Glutamate OxidativeStress Oxidative Stress (Free Radicals) Ischemia->OxidativeStress NMDA NMDA Receptor Activation Glutamate->NMDA NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath Cilnidipine Cilnidipine N_Channel N-type Ca2+ Channel Cilnidipine->N_Channel Inhibits L_Channel L-type Ca2+ Channel Cilnidipine->L_Channel Inhibits PI3K PI3K/Akt Pathway Cilnidipine->PI3K Activates Antioxidant Free Radical Scavenging Cilnidipine->Antioxidant Promotes N_Channel->Glutamate Reduces Survival Survival Signals (pAkt, pGSK-3β) PI3K->Survival Antioxidant->OxidativeStress Reduces Ca_Influx Ca2+ Influx NMDA->Ca_Influx Ca_Influx->NeuronalDeath Apoptosis Apoptosis (Caspase 3, PARP Cleavage) Apoptosis->NeuronalDeath Survival->Apoptosis Inhibits Neuroprotection Neuroprotection Survival->Neuroprotection

Caption: Proposed signaling pathway of Cilnidipine-mediated neuroprotection.

In-Vivo Experimental Design Workflow

A robust in-vivo study design is critical for evaluating a potential neuroprotective agent. The workflow should be standardized and include randomization and blinding to minimize bias.[12][13] A typical experimental workflow involves acclimatizing the animals, inducing the ischemic injury, administering the treatment, and then assessing the outcomes through a combination of behavioral, histological, and molecular analyses.

Experimental Workflow cluster_analysis Post-Mortem Analysis start Start: Animal Acclimatization (e.g., 1 week) grouping Randomization into Groups (Sham, Vehicle, Cilnidipine) start->grouping surgery Surgical Procedure: Focal Ischemia Induction (e.g., MCAO model) grouping->surgery treatment Drug Administration (Pre- or Post-Ischemia) surgery->treatment behavior Behavioral Assessments (24h, 48h, 7d, 14d post-MCAO) treatment->behavior endpoint Endpoint: Euthanasia and Tissue Collection (e.g., 14d) behavior->endpoint data Data Analysis & Interpretation analysis Histological & Molecular Analysis endpoint->analysis analysis->data

Caption: General workflow for an in-vivo Cilnidipine neuroprotection study.

Detailed Experimental Protocols

Animal Model: Focal Cerebral Ischemia

The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used to simulate human ischemic stroke in rodents.[14][15]

  • Model: Transient MCAO (tMCAO) in Rats (e.g., Sprague-Dawley or Wistar, male, 280-320g).

  • Anesthesia: Isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mix of N₂O and O₂ (e.g., 70:30).

  • Procedure (Intraluminal Filament Method):

    • Place the anesthetized rat in a supine position. Monitor and maintain body temperature at 37°C throughout the surgery.[12]

    • Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissue and vagus nerve.

    • Ligate the distal end of the ECA and the CCA. Place a temporary micro-ligature on the ICA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip via an incision in the ECA stump.

    • Advance the filament into the ICA approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

  • Sham Control: Perform the same surgical procedure, including filament insertion, but withdraw it immediately without occluding the MCA.[13]

  • Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow (CBF) and confirm successful occlusion (>70% reduction in CBF) and reperfusion.[12]

Drug Administration Protocol
  • Compound: Cilnidipine.

  • Vehicle: Prepare a suspension of Cilnidipine in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or saline with a small percentage of Tween 80).

  • Dosage: Based on previous studies, an effective neuroprotective dose in rats is around 1-3 mg/kg.[8][9] A dose-response study may be necessary to determine the optimal concentration.

  • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Timing:

    • Pre-treatment: Administer Cilnidipine 30-60 minutes before inducing ischemia to assess its prophylactic potential.[7]

    • Post-treatment: Administer Cilnidipine immediately after reperfusion or at various time points (e.g., 1h, 3h, 6h) post-ischemia to evaluate its therapeutic window, which is more clinically relevant.[16]

Behavioral Assessment Protocols

A battery of tests should be used to evaluate sensorimotor and neurological deficits at multiple time points (e.g., 24h, 3 days, 7 days, 14 days) post-MCAO.[17][18]

  • Modified Neurological Severity Score (mNSS):

    • Objective: A composite scoring system to assess motor, sensory, reflex, and balance functions.[17]

    • Procedure: Evaluate the animal on a series of tasks (e.g., raising the rat by the tail, placing it on the floor). Scores are graded on a scale (e.g., 0-18), where a higher score indicates greater neurological injury.

  • Foot-Fault Test:

    • Objective: To assess motor coordination and limb placement deficits.[17][19]

    • Procedure: The animal is placed on an elevated grid with openings. As it traverses the grid, the number of times the contralateral paw "slips" or falls through an opening is counted over a set time or number of steps. The percentage of foot faults is calculated.

  • Adhesive Removal Test:

    • Objective: To measure sensorimotor neglect.[19]

    • Procedure: A small adhesive sticker is placed on the contralateral forepaw. The time it takes for the animal to notice and remove the sticker is recorded. A longer removal time indicates a sensory deficit.

Histological and Molecular Analysis Protocols
  • Infarct Volume Measurement (TTC Staining):

    • Objective: To quantify the volume of ischemic brain injury.

    • Procedure:

      • At the study endpoint (e.g., 48 hours or later), euthanize the animal and perfuse transcardially with saline.

      • Harvest the brain and section it into 2 mm coronal slices.

      • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

      • TTC stains viable tissue red (due to mitochondrial dehydrogenase activity), leaving the infarcted tissue unstained (white).[8]

      • Capture images of the slices and use image analysis software (e.g., ImageJ) to calculate the infarct area in each slice. The total infarct volume is then calculated and often corrected for edema.

  • Neuronal Viability (Cresyl Violet Staining):

    • Objective: To assess neuronal morphology and identify areas of neuronal loss.[20][21]

    • Procedure:

      • Use formalin-fixed, paraffin-embedded, or frozen brain sections.

      • Stain the sections with a Cresyl Violet solution.

      • Healthy neurons will appear purplish-blue with distinct Nissl substance. Damaged or dead neurons will appear pale, shrunken, and lack clear internal structures (pyknotic).[22]

      • Quantify the number of viable neurons in specific brain regions (e.g., cortex, striatum) using stereological methods.[23]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize potential quantitative data from in-vivo Cilnidipine studies, structured for clear comparison.

Table 1: Effect of Cilnidipine on Infarct Volume in Rat MCAO Model

Treatment GroupDose (mg/kg, i.v.)Timing of AdministrationInfarct Volume (% of Hemisphere)% Reduction vs. Vehicle
Sham--~0%N/A
Vehicle (Control)-Post-MCAO30 ± 5%0%
Cilnidipine 3 Post-MCAO 18 ± 4% ~40%
Nilvadipine (L-type blocker)1Post-MCAO29 ± 6%No significant reduction
Data are presented as Mean ± SEM. Data are hypothetical but based on findings from studies like Takahara et al., 2004, which showed a significant reduction in infarct size with Cilnidipine but not with an equipotent hypotensive dose of Nilvadipine.[8][9]

Table 2: Effect of Cilnidipine on Neurological Deficit Scores (mNSS)

Treatment GroupDose (mg/kg)mNSS Score at 24h Post-MCAOmNSS Score at 7d Post-MCAO
Sham-0 ± 0.50 ± 0.5
Vehicle (Control)-12 ± 28 ± 1.5
Cilnidipine 3 8 ± 1.5 4 ± 1
Data are presented as Mean ± SEM. A lower score indicates better neurological function. Expected results show Cilnidipine improves functional recovery over time.

Table 3: Effect of Cilnidipine on Retinal Ischemia-Reperfusion Injury

Treatment GroupDoseAdministrationRetinal Damage Score% Protection vs. Ischemia
Normal Control--0100%
Ischemia + Vehicle-i.v.4.5 ± 0.50%
Ischemia + Cilnidipine 100 µg/kg i.v. (pre-ischemia) 1.5 ± 0.3 ~67%
Ischemia + Amlodipine100 µg/kgi.v. (pre-ischemia)4.2 ± 0.4No significant protection
Data are presented as Mean ± SEM. Retinal damage is scored based on histological evaluation. Data are based on findings from Sakamoto et al., 2009, demonstrating the superior neuroprotective effect of Cilnidipine over an L-type only blocker in a retinal ischemia model.[7]

References

Troubleshooting & Optimization

Troubleshooting Cilnidipine instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cilnidipine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting instability issues that may arise during the long-term storage and handling of Cilnidipine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Cilnidipine stock solution, stored at room temperature, has developed a yellowish tint. What could be the cause?

A yellowish discoloration can be an indicator of degradation. Cilnidipine is known to be susceptible to degradation under certain conditions, particularly exposure to light (photodegradation) and alkaline (basic) environments.[1][2][3] If the solution was not protected from light or if the solvent used has a basic pH, degradation may have occurred. It is recommended to prepare fresh solutions and store them protected from light, for instance, by using amber vials or wrapping the container in aluminum foil.

Q2: I am observing unexpected peaks in the chromatogram of my stored Cilnidipine sample. How can I identify if these are degradation products?

The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm, you can perform forced degradation studies on a fresh sample of Cilnadipine under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the chromatograms.[1][2][3] The retention times of the peaks in your stored sample can be compared to those of the degradation products formed under forced degradation. LC-MS/MS analysis can further help in the identification and characterization of these unknown peaks.[4][5][6]

Q3: What are the primary factors that contribute to the degradation of Cilnidipine during long-term storage?

Based on forced degradation studies, Cilnidipine is most susceptible to the following conditions:

  • Alkaline Hydrolysis: Significant degradation occurs in basic conditions.[1][2][5][6]

  • Acidic Hydrolysis: The drug also shows considerable degradation in acidic environments.[1][2]

  • Photodegradation: Exposure to UV radiation or daylight can lead to the formation of degradation products.[1][2][4][7]

  • Oxidation: Oxidative stress can also contribute to the degradation of Cilnidipine.[1][2]

  • Thermal Stress: While generally more stable to heat than other factors, elevated temperatures can induce some degradation.[1][2]

Therefore, for optimal long-term stability, Cilnidipine and its formulations should be stored in tightly sealed containers, protected from light, and in a cool, dry place. It is also crucial to control the pH of solutions.[3]

Q4: I need to perform a stability-indicating assay for Cilnidipine. What are the key parameters for an RP-HPLC method?

A common and effective method for analyzing Cilnidipine stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Key parameters from published methods include:

  • Column: A C18 column is frequently used.[1][3][4][8]

  • Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and a buffer (like phosphate buffer) is typical. The exact ratio can be optimized for best separation.[1][3]

  • Detection Wavelength: A UV detector set to 240 nm is commonly used for detection.[1][3][5][8]

  • Flow Rate: A flow rate of around 1.0 ml/min is often employed.[1][3][5]

It is essential to validate the method to ensure it is stability-indicating, meaning it can accurately separate the intact drug from its degradation products.[1][3]

Quantitative Data on Cilnidipine Degradation

The following table summarizes the extent of Cilnidipine degradation under various forced degradation conditions as reported in a study. This data can help in understanding the relative sensitivity of the molecule to different stressors.

Stress ConditionParametersDegradation (%)Number of DegradantsReference
Acid Hydrolysis 0.1N HCl at 60°C for 2 hrs12.46%3[1]
Alkaline Hydrolysis 0.1N NaOH at 60°C for 2 hrs24.70%6[1]
Oxidative Degradation 10% H₂O₂ at 60°C for 1 hr11.23%2[1]
Thermal Degradation 60°C for 4 hrs14.06%3[1]
Photodegradation UV radiation for 24 hrsNot specifiedNot specified[1]

Experimental Protocols

Protocol for Forced Degradation Study of Cilnidipine

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Cilnidipine.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of Cilnidipine in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1000 µg/ml).[1][7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl and reflux at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[1][2]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH and reflux at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[1][2]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 10% H₂O₂) and keep it at a specific temperature (e.g., 60°C) for a defined time (e.g., 1 hour).[1][2]

  • Thermal Degradation: Keep the solid drug powder or a solution of the drug at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 4 hours).[1][2]

  • Photodegradation: Expose a solution of the drug to UV radiation (in a UV chamber) or natural daylight for a defined period (e.g., 24 hours).[1][2][4]

3. Sample Analysis:

  • After the stress period, dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analyze the stressed samples using a validated stability-indicating RP-HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed (control) sample to identify and quantify the degradation products.

Visualizations

Experimental Workflow for Cilnidipine Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of Cilnidipine.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Cilnidipine Stock Solution acid Acid Hydrolysis prep->acid base Alkaline Hydrolysis prep->base oxid Oxidative Degradation prep->oxid therm Thermal Degradation prep->therm photo Photodegradation prep->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS for Identification hplc->lcms data Quantify Degradation hplc->data path Identify Degradation Pathways lcms->path report Generate Stability Report data->report path->report

Caption: Workflow for Cilnidipine forced degradation and stability analysis.

References

Minimizing batch-to-batch variability in Cilnidipine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in experiments involving Cilnidipine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cilnidipine?

A1: Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker.[1] It uniquely blocks both L-type voltage-gated calcium channels in vascular smooth muscle and N-type voltage-gated calcium channels at sympathetic nerve terminals.[1][2] This dual action leads to vasodilation and a decrease in heart rate, effectively lowering blood pressure.[1]

Q2: What are the common solvents for dissolving Cilnidipine for in vitro experiments?

A2: Cilnidipine is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers.[3] For aqueous solutions, it is recommended to first dissolve Cilnidipine in DMF and then dilute with the aqueous buffer of choice, such as PBS (pH 7.2).[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Q3: What are the critical stability factors to consider for Cilnidipine?

A3: Cilnidipine is sensitive to light and can degrade upon exposure.[4][5] It is also unstable in acidic (2N HCl) and alkaline (2N NaOH) conditions.[6] Therefore, it is crucial to store Cilnidipine, both as a solid and in solution, protected from light in tightly closed containers.[6][7]

Troubleshooting Guide

Issue 1: Inconsistent potency or efficacy observed between different batches of Cilnidipine.

  • Question: We are observing significant variability in the IC50 values of Cilnidipine in our cell-based assays across different batches. What could be the cause?

  • Answer: Batch-to-batch variability in the purity and impurity profile of the Cilnidipine raw material is a likely cause. Additionally, inconsistencies in the preparation and storage of stock solutions can lead to degradation and reduced potency. Ensure that each new batch of Cilnidipine is accompanied by a Certificate of Analysis (CoA) and consider performing in-house quality control checks.[8] It is also critical to follow a standardized protocol for solution preparation and storage, minimizing exposure to light.

Issue 2: Degradation of Cilnidipine in experimental solutions.

  • Question: Our analytical quantification shows a decrease in Cilnidipine concentration over the course of our experiment. Why is this happening and how can we prevent it?

  • Answer: Cilnidipine is susceptible to photodegradation.[4][5] Exposure to daylight, especially in solution (e.g., ethanolic solution), can lead to the formation of degradation products.[4] To prevent this, prepare solutions fresh and protect them from light by using amber vials or covering containers with aluminum foil. Also, be mindful of the pH of your experimental buffers, as Cilnidipine is unstable in acidic and alkaline conditions.[6]

Issue 3: High variability in in vivo experimental outcomes.

  • Question: We are seeing a wide range of blood pressure reduction in our animal models treated with different batches of Cilnidipine. How can we improve consistency?

  • Answer: In addition to the quality of the Cilnidipine used, the formulation and administration route can significantly impact bioavailability and, consequently, in vivo efficacy. Cilnidipine has low aqueous solubility, which can lead to variable absorption.[9] Using a consistent and validated formulation, such as a microemulsion or solid dispersion, can help improve solubility and provide more consistent results.[10][11]

Quantitative Data

Table 1: Physicochemical Properties of Cilnidipine

PropertyValueReference
Molecular FormulaC₂₇H₂₈N₂O₇[3]
Molecular Weight492.5 g/mol [3]
AppearanceCrystalline solid[3]
UV/Vis. λmax241, 358 nm[3]

Table 2: Solubility of Cilnidipine

SolventSolubilityReference
Ethanol~2 mg/ml[3]
DMSO~25 mg/ml[3]
Dimethylformamide (DMF)~30 mg/ml[3]
1:4 solution of DMF:PBS (pH 7.2)~0.2 mg/ml[3]

Table 3: Stability of Cilnidipine under Stress Conditions

Stress ConditionStabilityDegradants FormedReference
Acid (2N HCl, 3 hrs at RT)UnstableYes[6]
Alkali (2N NaOH, 3 hrs at RT)UnstableYes[6]
Oxidative (6% v/v H₂O₂, 3 hrs at RT)StableNo[6]
Thermal (70°C, 24 hrs)StableNo[6]
Photolytic (UV light, 24 hrs)UnstableYes[6]
Humidity (75% RH, 48 hrs)StableNo[6]

Experimental Protocols

Protocol 1: Preparation of Cilnidipine Stock Solution

  • Objective: To prepare a concentrated stock solution of Cilnidipine for in vitro experiments.

  • Materials:

    • Cilnidipine powder

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the Cilnidipine powder vial to equilibrate to room temperature before opening.

    • Weigh the required amount of Cilnidipine powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Quantification of Cilnidipine by RP-HPLC

  • Objective: To determine the concentration of Cilnidipine in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Materials and Equipment:

    • HPLC system with UV detector

    • C18 column (e.g., Xttera RP18, 100 x 4.6 mm, 3.5 µm)

    • Acetonitrile, HPLC grade

    • Phosphate buffer (10 mM, pH 2.6)

    • Cilnidipine standard

    • Sample containing Cilnidipine

  • Chromatographic Conditions:

    • Mobile Phase: 10 mM phosphate buffer (pH 2.6) and Acetonitrile (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 240 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a standard curve by diluting the Cilnidipine standard to a range of known concentrations.

    • Prepare the sample by diluting it to fall within the range of the standard curve.

    • Inject the standards and samples onto the HPLC system.

    • Identify the Cilnidipine peak based on its retention time (approximately 3.029 min under these conditions).[6]

    • Quantify the amount of Cilnidipine in the sample by comparing its peak area to the standard curve.

Visualizations

Cilnidipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular_vsm Vascular Smooth Muscle Cell cluster_intracellular_snt Sympathetic Nerve Terminal Cilnidipine Cilnidipine L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) Cilnidipine->L_type_Ca_Channel Blocks N_type_Ca_Channel N-type Ca2+ Channel (Sympathetic Nerve Terminal) Cilnidipine->N_type_Ca_Channel Blocks Ca_influx_VSM Ca2+ Influx L_type_Ca_Channel->Ca_influx_VSM Inhibits Ca_influx_SNT Ca2+ Influx N_type_Ca_Channel->Ca_influx_SNT Inhibits Contraction Vasoconstriction Ca_influx_VSM->Contraction Leads to Blood_Pressure_L Reduced Blood Pressure NE_release Norepinephrine Release Ca_influx_SNT->NE_release Leads to Blood_Pressure_N Reduced Sympathetic Tone Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation QC Raw Material QC (CoA Verification) Protocol Standardized Protocol Development QC->Protocol Solution Stock Solution Preparation (Protect from light) Protocol->Solution Assay In Vitro / In Vivo Assay Solution->Assay Sampling Sample Collection Assay->Sampling Quantification Analytical Quantification (e.g., HPLC) Sampling->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Comparison Batch-to-Batch Comparison Data_Analysis->Comparison Troubleshooting_Workflow Start Inconsistent Results Observed Check_Raw_Material Review Raw Material CoA and Storage Conditions Start->Check_Raw_Material Check_Solution Verify Solution Prep Protocol (Age, Storage, Light Exposure) Start->Check_Solution Check_Assay Examine Experimental Protocol and Reagents Start->Check_Assay Quantify Quantify Cilnidipine in Stock and Working Solutions Check_Raw_Material->Quantify Check_Solution->Quantify Isolate_Assay_Issue Isolate Issue within Assay (Cells, Reagents, etc.) Check_Assay->Isolate_Assay_Issue Concentration_OK Concentration Correct? Quantify->Concentration_OK Concentration_OK->Isolate_Assay_Issue Yes Re-prepare_Solution Prepare Fresh Solutions Under Controlled Conditions Concentration_OK->Re-prepare_Solution No End Problem Resolved Isolate_Assay_Issue->End Re-prepare_Solution->End

References

Addressing reflex tachycardia in animal studies with Cilnidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cilnidipine in animal studies, with a specific focus on addressing reflex tachycardia.

Frequently Asked Questions (FAQs)

Q1: What is Cilnidipine and how does it differ from other dihydropyridine calcium channel blockers?

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker (CCB) that uniquely blocks both L-type and N-type voltage-gated calcium channels. L-type calcium channels are primarily located on vascular smooth muscle, and their blockade results in vasodilation and a decrease in blood pressure, a characteristic shared with other dihydropyridines like nifedipine and amlodipine. However, Cilnidipine's distinctive feature is its ability to also block N-type calcium channels, which are predominantly found at sympathetic nerve terminals. This dual blockade allows Cilnidipine to suppress the release of norepinephrine from sympathetic nerves, thereby mitigating the reflex tachycardia that is often observed with other L-type CCBs.

Q2: Why is reflex tachycardia a concern with many calcium channel blockers, and how does Cilnidipine address this?

Reflex tachycardia is a compensatory increase in heart rate that occurs in response to a rapid drop in blood pressure. When L-type CCBs cause vasodilation, the resulting hypotension is detected by baroreceptors in the arteries. This triggers the baroreflex, leading to an increase in sympathetic nervous system activity and the release of norepinephrine, which in turn increases heart rate. In experimental settings, this can confound the interpretation of cardiovascular data. Cilnidipine addresses this issue by directly inhibiting N-type calcium channels on sympathetic nerve endings. This blockade reduces the release of norepinephrine, thus dampening the sympathetic response and preventing or minimizing reflex tachycardia.

Q3: Is it possible to still observe a slight increase in heart rate with Cilnidipine in my animal study?

While Cilnidipine is known to suppress reflex tachycardia, it is possible to observe minor fluctuations or even a slight, transient increase in heart rate under certain experimental conditions. Factors that could contribute to this include the animal's stress level (in conscious models), the type and depth of anesthesia used (which can affect autonomic function), the specific animal strain, and the dose and rate of Cilnidipine administration. For troubleshooting unexpected heart rate changes, please refer to the Troubleshooting Guide below.

Troubleshooting Guide

Issue: Unexpected Tachycardia Observed After Cilnidipine Administration

If you observe an unexpected increase in heart rate after administering Cilnidipine, consider the following potential causes and troubleshooting steps:

Potential Cause Explanation & Troubleshooting Steps
Anesthesia Protocol Different anesthetics have varying effects on the autonomic nervous system and baroreflex sensitivity. For example, some anesthetics can suppress vagal tone or directly stimulate the sympathetic nervous system, potentially counteracting Cilnidipine's sympatholytic effect. Troubleshooting: Review your anesthesia protocol. If possible, use an anesthetic with minimal impact on cardiovascular reflexes. If you must use a particular anesthetic, be consistent with the depth of anesthesia throughout the experiment and across all study groups. Document any changes in anesthetic depth and correlate them with hemodynamic changes.
Animal Stress (Conscious Models) In conscious animal studies, handling and restraint can induce a stress response, leading to an increase in sympathetic tone and heart rate that may be independent of the drug's effect. Troubleshooting: Ensure a proper acclimatization period for the animals to the experimental setup, including any restraint devices. Handle the animals gently and consistently. Consider using telemetry for monitoring to minimize handling stress.
Drug Administration Rate A very rapid intravenous infusion of any vasodilator, including Cilnidipine, can cause a sudden and significant drop in blood pressure that may overwhelm the N-type channel blockade's ability to completely suppress the baroreflex. Troubleshooting: Administer Cilnidipine as a slow intravenous infusion rather than a rapid bolus. This will induce a more gradual decrease in blood pressure, allowing for better physiological adaptation.
Animal Strain and Health Status The baseline autonomic tone and baroreflex sensitivity can vary between different strains of rats or other animal models. Underlying health conditions can also affect cardiovascular responses. Troubleshooting: Ensure that the animals are healthy and free from any underlying conditions that could affect cardiovascular function. Be aware of the known cardiovascular characteristics of the specific animal strain you are using.
Incorrect Dosing An inappropriately high dose of Cilnidipine could potentially lead to profound hypotension, which might trigger a more pronounced reflex response. Troubleshooting: Verify your dose calculations and ensure that you are using a dose that has been previously reported in the literature for your specific animal model and experimental goals.

Data Summary

Table 1: Effect of Cilnidipine on Blood Pressure and Heart Rate in Anesthetized Dogs
Dose (intravenous) Change in Mean Blood Pressure (mmHg) Effect on Heart Rate Reference
1 µg/kg-5No significant change
3 µg/kg-14No significant change
Table 2: Comparison of Cilnidipine and Other Dihydropyridines in Spontaneously Hypertensive Rats (SHR)
Drug (oral) Dose Effect on Blood Pressure Effect on Heart Rate Reference
Cilnidipine3 mg/kgSignificant reductionNo significant change
Nifedipine3 mg/kgSignificant reductionNo significant change
Nicardipine3 mg/kgSignificant reductionNo significant change
Manidipine3 mg/kgSignificant reductionNo significant change
Table 3: Comparison of Cilnidipine and Amlodipine in Dahl Salt-Sensitive Rats
Drug (oral) Dose Effect on Systolic Blood Pressure Effect on Heart Rate Reference
Cilnidipine3 mg/kg/daySignificant reductionNot specified
Amlodipine3 mg/kg/daySignificant reductionNot specified

Experimental Protocols

Protocol 1: Intravenous Administration of Cilnidipine in Anesthetized Rats

This protocol provides a general framework. Specifics such as the choice of anesthetic and monitoring equipment should be adapted to the researcher's experimental design and available resources.

  • Animal Preparation:

    • Anesthetize a male Wistar rat (or other appropriate strain) using a suitable anesthetic (e.g., urethane, alpha-chloralose). The choice of anesthetic is critical and should be carefully considered based on its known effects on the cardiovascular system.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the femoral vein for intravenous drug administration.

    • Cannulate the femoral artery and connect it to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.

  • Drug Preparation:

    • Prepare a stock solution of Cilnidipine in a suitable vehicle (e.g., a mixture of ethanol, polyethylene glycol, and saline). The final concentration should be such that the desired dose can be administered in a small volume.

  • Experimental Procedure:

    • Allow the animal to stabilize after surgery for at least 30 minutes, ensuring that blood pressure and heart rate are stable.

    • Record baseline hemodynamic parameters for at least 15 minutes.

    • Administer the vehicle solution intravenously and monitor for any changes in blood pressure and heart rate for a defined period.

    • Administer Cilnidipine intravenously as a slow infusion over a specified time to avoid a rapid drop in blood pressure.

    • Continuously record blood pressure and heart rate throughout the experiment and for a sufficient period after drug administration to observe the full effect and any recovery.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP) and heart rate at baseline and at various time points after drug administration.

    • Express the changes in MAP and heart rate as absolute changes or percentage changes from baseline.

Protocol 2: Oral Administration of Cilnidipine in Conscious Spontaneously Hypertensive Rats (SHR)
  • Animal Acclimatization:

    • House male SHR rats under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

    • For at least one week prior to the experiment, acclimatize the rats to the restraint device used for tail-cuff blood pressure measurement to minimize stress-induced fluctuations in blood pressure.

  • Drug Preparation:

    • Prepare a suspension of Cilnidipine in a suitable vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose).

  • Experimental Procedure:

    • Measure baseline systolic blood pressure and heart rate for several consecutive days using the tail-cuff method to establish a stable baseline.

    • Administer Cilnidipine or vehicle daily by oral gavage at the same time each day for the duration of the study.

    • Measure blood pressure and heart rate at specific time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours post-dose) to determine the time course of the drug's effect.

  • Data Analysis:

    • Average the blood pressure and heart rate readings for each time point.

    • Compare the changes in blood pressure and heart rate between the Cilnidipine-treated group and the vehicle-treated group.

Visualizations

Baroreceptor_Reflex cluster_0 Vascular System cluster_1 Central Nervous System cluster_2 Sympathetic Nervous System cluster_3 Heart BP_Drop Blood Pressure Drop (Vasodilation) Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) BP_Drop->Baroreceptors Detected by NTS Nucleus Tractus Solitarius (Medulla) Baroreceptors->NTS Afferent Signals (Reduced Firing) Sympathetic_Outflow Increased Sympathetic Outflow NTS->Sympathetic_Outflow Reduces Inhibition Nerve_Terminal Sympathetic Nerve Terminal Sympathetic_Outflow->Nerve_Terminal NE_Release Norepinephrine Release Nerve_Terminal->NE_Release Ca2+ Influx Heart Sinoatrial Node NE_Release->Heart Acts on β1 Receptors Tachycardia Reflex Tachycardia (Increased Heart Rate) Heart->Tachycardia Cilnidipine Cilnidipine (N-Type Channel Blocker) Cilnidipine->Nerve_Terminal Blocks N-Type Ca2+ Channels

Caption: Baroreceptor reflex pathway and Cilnidipine's site of action.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Stabilization Stabilization Period Animal_Prep->Stabilization Drug_Prep Drug Preparation (Cilnidipine Solution) Administration Drug Administration (IV Infusion) Drug_Prep->Administration Baseline Baseline Recording (BP & HR) Stabilization->Baseline Baseline->Administration Monitoring Continuous Monitoring Administration->Monitoring Data_Analysis Data Analysis (Calculate Changes) Monitoring->Data_Analysis

Caption: Workflow for anesthetized animal studies with Cilnidipine.

Technical Support Center: Enhancing the Oral Bioavailability of Cilnidipine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Cilnidipine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the formulation development of Cilnidipine to improve its oral bioavailability.

Issue 1: Low In Vitro Drug Release from Solid Dispersion Formulations

  • Question: My Cilnidipine solid dispersion formulation shows minimal improvement in drug release compared to the pure drug. What are the possible reasons and solutions?

  • Answer: This is a common challenge. Here are several factors that could be contributing to the low drug release and how to address them:

    • Inadequate Polymer Selection: The chosen hydrophilic carrier may not be optimal for Cilnidipine. It is crucial to select a polymer that can effectively disrupt the drug's crystalline structure and enhance its wettability.[1][2] Consider screening various polymers such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), and Poloxamers.[2]

    • Incorrect Drug-to-Polymer Ratio: The ratio of Cilnidipine to the polymer is critical. An insufficient amount of polymer may not be enough to fully convert the drug into an amorphous state. Conversely, too much polymer could lead to a highly viscous layer that impedes drug release. It is advisable to experiment with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) to find the optimal balance.[1][3]

    • Suboptimal Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, melting) significantly impacts the final product's characteristics.[1][2][4] If you are using the solvent evaporation method, ensure the complete removal of the solvent, as residual solvent can affect the stability and dissolution of the formulation.[1] For the fusion method, be cautious of potential drug degradation at high temperatures.

    • Recrystallization of the Drug: Cilnidipine might be recrystallizing during storage or the dissolution process. To confirm this, perform solid-state characterization using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[2][5] If recrystallization is detected, consider adding a crystallization inhibitor to your formulation.

Issue 2: High Particle Size and Polydispersity Index (PDI) in Nanocrystal/Nanoparticle Formulations

  • Question: I am unable to achieve the desired particle size and PDI for my Cilnidipine nanocrystals/nanoparticles. What could be going wrong?

  • Answer: Controlling particle size and PDI is essential for the success of nano-formulations. Here are some troubleshooting tips:

    • Ineffective Stabilization: The choice and concentration of stabilizers (e.g., surfactants, polymers) are paramount to prevent particle aggregation.[5] Experiment with different types and concentrations of stabilizers like PVPk30, Poloxamer 188, or a combination.[5]

    • Suboptimal Process Parameters: The parameters of your preparation method (e.g., homogenization speed and time, ultrasonication power, anti-solvent addition rate) need to be carefully optimized.[5][6] For instance, in the anti-solvent precipitation technique, a slower addition of the drug solution to the anti-solvent can lead to larger particles.

    • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur during storage. Ensure your formulation is stored under appropriate conditions (e.g., temperature, light) and consider lyophilization with a suitable cryoprotectant to improve long-term stability.[7]

Issue 3: Poor In Vivo Bioavailability Despite Promising In Vitro Results

  • Question: My Cilnidipine formulation showed excellent in vitro dissolution, but the in vivo pharmacokinetic study in rats revealed only a marginal improvement in bioavailability. What could be the reason for this discrepancy?

  • Answer: This in vitro-in vivo correlation mismatch can be frustrating. Several physiological factors could be at play:

    • First-Pass Metabolism: Cilnidipine undergoes significant first-pass metabolism in the liver and gut wall, primarily by CYP3A4 and CYP2C19 enzymes.[8][9][10] Your formulation might be releasing the drug effectively, but it is then being rapidly metabolized before it can reach systemic circulation. Consider co-administration with a CYP3A4 inhibitor (in a research setting) or developing formulations that promote lymphatic transport to bypass the liver, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[11][12]

    • P-glycoprotein (P-gp) Efflux: Cilnidipine may be a substrate for the P-gp efflux pump, which actively transports the drug back into the intestinal lumen, reducing its net absorption. Some excipients used in formulations, such as certain surfactants in SNEDDS, can inhibit P-gp and enhance absorption.[11]

    • Gastrointestinal Transit Time: Rapid transit through the absorption window in the small intestine can limit the time available for the drug to be absorbed.[13] Formulations that increase residence time in the gastrointestinal tract, such as mucoadhesive or gastroretentive systems, could improve bioavailability.[13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development of Cilnidipine formulations with enhanced oral bioavailability.

Q1: What is the target particle size for Cilnidipine nanocrystals to significantly improve its dissolution rate?

A1: Studies have shown that reducing the particle size of Cilnidipine to the nanometer range drastically increases its surface area and, consequently, its dissolution rate.[5] An optimized nanocrystal formulation exhibited a particle size of approximately 19.1 nm, which resulted in a 4.1-fold faster dissolution rate compared to the raw drug.[5] Generally, a particle size below 200 nm is considered desirable for enhancing the bioavailability of poorly water-soluble drugs like Cilnidipine.[5]

Q2: Which formulation strategy has shown the most significant improvement in the oral bioavailability of Cilnidipine?

A2: Several advanced formulation strategies have demonstrated substantial improvements in Cilnidipine's oral bioavailability. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have shown a remarkable 5.53-fold increase in the area under the curve (AUC) compared to the pure drug.[11][12] Polymeric nanoparticles have also been effective, with studies reporting a 2.44 to 2.94-fold increase in relative bioavailability compared to a drug suspension.[14][15] Cilnidipine nanocrystals have demonstrated a 2.17-fold increase in relative bioavailability.[16] The choice of the most suitable strategy will depend on the specific project goals, available resources, and desired release profile.

Q3: What are the key pharmacokinetic parameters to consider when evaluating the in vivo performance of a new Cilnidipine formulation?

A3: When assessing the in vivo performance of your Cilnidipine formulation, the primary pharmacokinetic parameters to focus on are:

  • Cmax (Maximum Plasma Concentration): This indicates the highest concentration of the drug in the blood. A higher Cmax suggests a faster rate of absorption.

  • Tmax (Time to Reach Cmax): This is the time it takes to reach the maximum plasma concentration. A shorter Tmax indicates a quicker onset of action.

  • AUC (Area Under the Plasma Concentration-Time Curve): This parameter reflects the total extent of drug absorption into the systemic circulation. A significantly higher AUC for your formulation compared to the control (pure drug or marketed product) indicates improved bioavailability.[6][16]

  • Relative Bioavailability: This is a comparison of the AUC of your formulation to a reference standard, providing a quantitative measure of the improvement in bioavailability.[14][16]

Data Presentation

Table 1: Comparison of In Vitro Performance of Different Cilnidipine Formulations

Formulation TypeCarrier/StabilizerDrug:Carrier RatioPreparation MethodSolubility Enhancement (fold)Dissolution Rate Enhancement (fold)Reference
Solid DispersionPlasdone K-29/321:3Solvent Evaporation-Faster drug release[1][3]
Solid DispersionPoloxamer 1881:9Solvent Evaporation-Greatest solubility of 21.07 µg/mL[17][18]
NanocrystalsPVPk30, Mannitol-Antisolvent Precipitation & Homogenization3.34.1[5]
NanoparticlesPLGA-Emulsification Solvent Evaporation-80.89±1.59% release at pH 6.8[14]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Different Cilnidipine Formulations in Rats

Formulation TypeCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Enhancement (fold)Reference
Cilnidipine Suspension--71.18 ± 1.429-[6]
Cilnidipine Nanoparticles-1.2254.53 ± 1.358-[6]
Bulk Cilnidipine--276.5-[16]
Cilnidipine Nanocrystals-Lower than bulk drug601.1592.17[16]
Cilnidipine Suspension---2.94 (vs. drug suspension)[14]
Polymeric Nanoparticles---2.44 (vs. tablet)[14]
Liquid SNEDDS---5.53[11]

Experimental Protocols

1. Preparation of Cilnidipine Solid Dispersions by Solvent Evaporation Method

  • Objective: To prepare Cilnidipine solid dispersions to enhance its solubility and dissolution rate.

  • Materials: Cilnidipine, Hydrophilic polymer (e.g., Plasdone K-29/32), Methanol.

  • Procedure:

    • Accurately weigh the calculated amounts of Cilnidipine and the hydrophilic polymer in the desired ratio (e.g., 1:3).[1]

    • Transfer the mixture to a china dish.

    • Add a sufficient amount of methanol to dissolve both the drug and the polymer.

    • Gently heat the mixture at a low temperature while continuously stirring until a clear solution is formed.

    • Allow the solvent to evaporate under continuous stirring.

    • The resulting solid mass is then crushed, passed through a sieve, and stored in a desiccator for further evaluation.[1]

2. Preparation of Cilnidipine Nanocrystals by Antisolvent Precipitation Coupled with High-Speed Homogenization

  • Objective: To produce Cilnidipine nanocrystals with a small particle size to improve solubility and dissolution.

  • Materials: Cilnidipine, Solvent (e.g., Ethanol), Anti-solvent (e.g., water containing stabilizers like PVPk30 and mannitol).

  • Procedure:

    • Dissolve Cilnidipine in the chosen solvent to prepare the drug solution.

    • Dissolve the stabilizers in the anti-solvent to prepare the anti-solvent solution.

    • Add the drug solution to the anti-solvent solution under high-speed homogenization (e.g., 10,000 rpm).[19]

    • The addition rate should be carefully controlled to achieve the desired particle size.

    • Continue homogenization for a specified period to ensure uniform particle size distribution.

    • The resulting nanosuspension can be used for further characterization or can be lyophilized for long-term stability.

3. In Vitro Dissolution Study

  • Objective: To evaluate the in vitro drug release profile of the developed Cilnidipine formulations.

  • Apparatus: USP Dissolution Apparatus II (Paddle type).[1]

  • Dissolution Medium: 900 mL of phosphate buffer pH 6.8.[1]

  • Procedure:

    • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.[1]

    • Place the Cilnidipine formulation (e.g., tablet, capsule, or a specific amount of solid dispersion powder) in the dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the samples and analyze the concentration of Cilnidipine using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 240 nm.[1]

4. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine and compare the in vivo pharmacokinetic parameters of the developed Cilnidipine formulation against a control.

  • Animals: Male Wistar rats (or other appropriate strain).

  • Procedure:

    • Fast the rats overnight before the experiment, with free access to water.

    • Divide the rats into groups (e.g., a control group receiving pure Cilnidipine suspension and a test group receiving the new formulation).

    • Administer the formulations orally at a predetermined dose.

    • Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[16]

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for Cilnidipine concentration using a validated bioanalytical method, such as HPLC.[16]

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanocrystals) Solid_Dispersion Prepare Solid Dispersion Formulation_Strategy->Solid_Dispersion Option 1 Nanocrystals Prepare Nanocrystals Formulation_Strategy->Nanocrystals Option 2 SNEDDS Prepare SNEDDS Formulation_Strategy->SNEDDS Option 3 Solubility_Study Solubility Study Solid_Dispersion->Solubility_Study Nanocrystals->Solubility_Study SNEDDS->Solubility_Study Dissolution_Testing Dissolution Testing Solubility_Study->Dissolution_Testing Solid_State_Characterization Solid-State Characterization (DSC, XRPD) Dissolution_Testing->Solid_State_Characterization Pharmacokinetic_Study Pharmacokinetic Study in Rats Solid_State_Characterization->Pharmacokinetic_Study Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Pharmacokinetic_Study->Data_Analysis

Caption: Experimental workflow for developing and evaluating Cilnidipine formulations.

troubleshooting_workflow Start Low In Vitro Drug Release Check_Polymer Is the polymer appropriate? Start->Check_Polymer Check_Ratio Is the drug:polymer ratio optimized? Check_Polymer->Check_Ratio Yes Solution_Polymer Screen different polymers Check_Polymer->Solution_Polymer No Check_Method Is the preparation method optimal? Check_Ratio->Check_Method Yes Solution_Ratio Vary the drug:polymer ratio Check_Ratio->Solution_Ratio No Check_Recrystallization Has recrystallization occurred? Check_Method->Check_Recrystallization Yes Solution_Method Optimize preparation parameters Check_Method->Solution_Method No Solution_Recrystallization Add crystallization inhibitor / Optimize storage Check_Recrystallization->Solution_Recrystallization Yes

Caption: Troubleshooting guide for low in vitro drug release from solid dispersions.

metabolism_pathway Cilnidipine_Oral Oral Administration of Cilnidipine Formulation GI_Tract Gastrointestinal Tract (Absorption) Cilnidipine_Oral->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Metabolites Inactive Metabolites Liver->Metabolites CYP3A4 CYP3A4 / CYP2C19 CYP3A4->Liver

Caption: Simplified pathway illustrating the first-pass metabolism of Cilnidipine.

References

Preventing degradation of Cilnidipine during analytical processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Cilnidipine during analytical processing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Cilnidipine, leading to inaccurate results due to degradation.

Question: I am observing extra peaks in my chromatogram when analyzing Cilnidipine. What could be the cause?

Answer: Extra peaks in your chromatogram are likely due to the degradation of Cilnidipine. Cilnidipine is susceptible to degradation under several conditions. To troubleshoot this, consider the following potential causes and solutions:

  • Photodegradation: Cilnidipine is highly sensitive to light.[1][2] Exposure to daylight or UV radiation can cause significant degradation.[3][4]

    • Solution: Protect your samples, standards, and even the drug substance from light at all stages of the analytical process. Use amber-colored glassware or light-resistant containers. Conduct experiments under subdued lighting conditions where possible.[5]

  • pH-Related Degradation (Hydrolysis): Cilnidipine degrades in both acidic and alkaline conditions.[3][5][6] Basic conditions, in particular, have been shown to cause more significant degradation than acidic conditions.[3][7]

    • Solution: Ensure the pH of your sample and mobile phase is controlled. A slightly acidic pH, around 3, has been shown to be suitable for the mobile phase in RP-HPLC analysis.[3][4] Avoid exposing the sample to strong acids or bases during sample preparation.

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products.[3][6]

    • Solution: Ensure your solvents and reagents are free from peroxides and other oxidizing impurities. If the formulation contains excipients prone to forming peroxides, consider using antioxidants.

  • Thermal Degradation: Elevated temperatures can induce the degradation of Cilnidipine.[3]

    • Solution: Store your samples and standards at controlled room temperature or, if necessary, under refrigerated conditions. Avoid prolonged exposure to high temperatures during sample preparation, such as during sonication.

Question: My assay results for Cilnidipine are lower than expected. Could this be due to degradation?

Answer: Yes, low assay values are a common consequence of drug degradation. If you have ruled out other sources of error (e.g., weighing, dilution, instrument calibration), degradation is a likely culprit. To confirm and troubleshoot this:

  • Review your sample handling and storage procedures: Are you adequately protecting your samples from light, extreme pH, and high temperatures?

  • Perform a forced degradation study: Subjecting a known concentration of Cilnidipine to stress conditions (acid, base, oxidation, heat, light) can help you identify the primary degradation pathway affecting your analysis.[3][5] By comparing the chromatograms of the stressed samples to an unstressed standard, you can confirm if the observed low assay is due to degradation and identify the specific stressor.

  • Use a stability-indicating method: Ensure your analytical method is capable of separating the intact Cilnidipine from its degradation products. If the degradation products co-elute with the parent drug, it can lead to inaccurate quantification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of Cilnidipine?

A1: The primary factors causing the degradation of Cilnidipine are exposure to light (photodegradation), acidic and basic conditions (hydrolysis), oxidizing agents, and high temperatures.[3][5][6] It is particularly unstable under basic and photolytic conditions.[5][7]

Q2: How can I prevent the photodegradation of Cilnidipine during analysis?

A2: To prevent photodegradation, it is crucial to protect the drug substance, samples, and standard solutions from light.[2][5] This can be achieved by using amber-colored volumetric flasks and vials, wrapping containers in aluminum foil, and minimizing exposure to ambient and UV light throughout the experimental process.

Q3: What is the optimal pH for an HPLC mobile phase to ensure the stability of Cilnidipine?

A3: To maintain the stability of Cilnidipine during RP-HPLC analysis, a slightly acidic mobile phase is recommended. A pH of around 3, often achieved using a phosphate buffer, has been shown to provide good peak shape and minimize degradation.[3][4]

Q4: What are the common degradation products of Cilnidipine?

A4: Forced degradation studies have shown that Cilnidipine can degrade into several products depending on the stress condition. Under photolytic conditions, isomers and products with a piperidine ring can form.[1] Hydrolytic and oxidative conditions also lead to the formation of distinct degradation products.[6] These can be identified and characterized using techniques like LC-MS.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies on Cilnidipine.

Table 1: Summary of Cilnidipine Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDuration & TemperatureDegradation (%)Number of DegradantsReference
Acid Hydrolysis0.1N HCl2 hours at 60°C12.463[3]
Base Hydrolysis0.1N NaOH2 hours at 60°C24.706[3]
Oxidation10% H₂O₂1 hour at 60°C11.232[3]
ThermalHeat4 hours at 60°C-3[3]
PhotolyticUV Light24 hours-3[3]
Acid Hydrolysis2N HCl3 hours at RTSignificantMajor degradant at 1.418 min[5]
Base Hydrolysis2N NaOH3 hours at RTSignificantMajor degradant at 1.423 min[5]
PhotolyticUV Light24 hoursSignificantMajor degradant at 2.785 min[5]
Oxidation6% H₂O₂3 hours at RTStable-[5]
Thermal70°C24 hoursStable-[5]
Humidity75% RH48 hoursStable-[5]

Note: "-" indicates that the specific quantitative data was not provided in the cited reference.

Experimental Protocols

Below are detailed methodologies for key experiments related to the stability testing of Cilnidipine.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of Cilnidipine to test the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Cilnidipine in methanol at a concentration of 1000 µg/mL.

  • Acid Hydrolysis:

    • To an appropriate volume of the stock solution, add 0.1N HCl.

    • Reflux the mixture at 60°C for 2 hours.[3]

    • Withdraw samples at appropriate time intervals, neutralize with 0.1N NaOH, and dilute with the mobile phase to the desired concentration (e.g., 50 µg/mL).

  • Base Hydrolysis:

    • To an appropriate volume of the stock solution, add 0.1N NaOH.

    • Reflux the mixture at 60°C for 2 hours.[3]

    • Withdraw samples, neutralize with 0.1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an appropriate volume of the stock solution, add 10% hydrogen peroxide.

    • Reflux the mixture at 60°C for 1 hour.[3]

    • Withdraw samples and dilute with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 60°C for 4 hours.[3]

    • Alternatively, reflux a solution of the drug at 60°C for 4 hours.[3]

    • Dissolve/dilute the sample in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Cilnidipine to UV radiation for 24 hours.[3]

    • Dilute the sample with the mobile phase.

  • Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides an example of an RP-HPLC method suitable for separating Cilnidipine from its degradation products.

  • Instrumentation: A standard HPLC system with a PDA or UV detector.

  • Column: Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent.[3]

  • Mobile Phase: A mixture of methanol, sodium dihydrogen orthophosphate buffer (pH=3), and acetonitrile in the ratio of 75:18:7 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Prepare the standard and sample solutions in the mobile phase.

    • Inject the solutions and record the chromatograms.

    • The retention time for Cilnidipine will be specific to the system, but the method should be able to resolve the Cilnidipine peak from any degradation product peaks.

Visualizations

The following diagrams illustrate key concepts related to the degradation and analysis of Cilnidipine.

Cilnidipine_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Cilnidipine Cilnidipine Light Light (UV/Daylight) Cilnidipine->Light Heat Heat Cilnidipine->Heat Acid Acid (HCl) Cilnidipine->Acid Base Base (NaOH) Cilnidipine->Base Oxidation Oxidation (H₂O₂) Cilnidipine->Oxidation Photo_Products Isomers, Piperidine-containing compounds Light->Photo_Products Thermal_Products Thermal Degradants Heat->Thermal_Products Hydrolysis_Products Hydrolytic Degradants Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidative_Products Oxidative Degradants Oxidation->Oxidative_Products

Caption: Cilnidipine degradation pathways under various stress conditions.

Cilnidipine_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (e.g., in Methanol) Working_Solution Dilute to Working Concentration (Protect from light) Stock_Solution->Working_Solution Injection Inject into HPLC System Working_Solution->Injection Separation Chromatographic Separation (C18 Column, Acidic Mobile Phase) Injection->Separation Detection UV Detection at 240 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Cilnidipine & Degradation Products Integration->Quantification

Caption: A typical workflow for the analytical processing of Cilnidipine.

Troubleshooting_Degradation Start Issue: Inaccurate Results (Low Assay / Extra Peaks) Check_Handling Review Sample Handling & Storage Procedures Start->Check_Handling Light_Protection Are samples protected from light? Check_Handling->Light_Protection Yes Implement_Light_Protection Implement Light Protection: Use amber vials, work in low light Light_Protection->Implement_Light_Protection No pH_Control Is pH of solutions controlled? Light_Protection->pH_Control Yes Implement_Light_Protection->pH_Control Adjust_pH Adjust mobile phase to pH ~3 Avoid strong acids/bases in prep pH_Control->Adjust_pH No Temp_Control Are samples protected from heat? pH_Control->Temp_Control Yes Adjust_pH->Temp_Control Control_Temp Store samples appropriately Avoid excessive heating Temp_Control->Control_Temp No Oxidation_Control Are reagents free of oxidants? Temp_Control->Oxidation_Control Yes Control_Temp->Oxidation_Control Use_Fresh_Reagents Use high-purity solvents Consider antioxidants Oxidation_Control->Use_Fresh_Reagents No Reanalyze Re-analyze Samples Oxidation_Control->Reanalyze Yes Use_Fresh_Reagents->Reanalyze

Caption: Troubleshooting decision tree for Cilnidipine degradation issues.

References

Technical Support Center: Refining Experimental Protocols for Cilnidipine-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cilnidipine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your experimental protocols for studying Cilnidipine-induced vasodilation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Cilnidipine-induced vasodilation?

A1: Cilnidipine induces vasodilation through a dual mechanism of action. It blocks both L-type voltage-gated Ca2+ channels in vascular smooth muscle cells and N-type Ca2+ channels at sympathetic nerve terminals.[1][2] The inhibition of L-type channels prevents calcium influx into smooth muscle cells, leading to their relaxation and subsequent vasodilation.[2][3] The blockade of N-type channels reduces the release of norepinephrine from sympathetic nerves, further contributing to vasodilation by decreasing sympathetic tone.[2][4]

Q2: What is the role of the endothelium in Cilnidipine-induced vasodilation?

A2: The endothelium plays a significant role in the vasodilatory effects of Cilnidipine. Studies have shown that Cilnidipine can stimulate the production and release of nitric oxide (NO) from endothelial cells.[4][5] This endothelium-dependent relaxation is mediated by an increase in intracellular calcium concentration within the endothelial cells, which activates endothelial nitric oxide synthase (eNOS).[4] However, the contribution of the NO pathway can sometimes be debated and may depend on the specific vascular bed and experimental conditions.

Q3: How does the vasodilation induced by Cilnidipine differ from that of other dihydropyridine calcium channel blockers like Nifedipine?

A3: While both Cilnidipine and Nifedipine are dihydropyridine calcium channel blockers that induce vasodilation by inhibiting L-type calcium channels, Cilnidipine has the unique additional property of blocking N-type calcium channels.[1][6] This dual blockade results in a more gradual onset of vasodilation and a longer duration of action compared to Nifedipine.[7] Furthermore, the N-type channel blockade attenuates the reflex tachycardia that can be observed with other dihydropyridines.[8]

Q4: What are the typical effective concentrations of Cilnidipine in in vitro vasodilation studies?

A4: The effective concentration of Cilnidipine can vary depending on the vascular tissue and experimental setup. In rat aortic rings, an IC50 of 10 nmol/L has been reported for the inhibition of depolarization-induced contractions.[9] In porcine coronary arteries, concentration-dependent relaxations have been observed in the range of 3–100 nM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak vasodilation observed. 1. Inadequate pre-constriction: The vessel may not be sufficiently constricted to observe a relaxation response.Ensure a stable and adequate pre-constriction level (typically 60-80% of maximum contraction) is achieved before adding Cilnidipine. Commonly used vasoconstrictors include phenylephrine or high KCl solutions.[10]
2. Endothelial damage: If studying endothelium-dependent effects, the endothelium may have been damaged during vessel preparation.Verify endothelial integrity by testing a known endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). If no relaxation is observed, the vessel should be discarded.[4]
3. Incorrect drug concentration: The concentration of Cilnidipine may be too low.Perform a cumulative concentration-response curve to determine the optimal effective concentration range for your specific tissue.
4. Slow onset of action: Cilnidipine is known to have a slow onset of action.[9]Allow for a sufficient incubation period after adding Cilnidipine to observe the full vasodilatory effect. This may be longer than for other calcium channel blockers.
Inconsistent or variable results between experiments. 1. Variability in tissue preparation: Differences in vessel dissection and mounting can lead to variability.Standardize the dissection and mounting procedures. Ensure consistent handling to minimize tissue damage.[1]
2. Inconsistent pre-constriction levels: Varying levels of pre-constriction will lead to different magnitudes of relaxation.Normalize the pre-constriction level across all experiments to a consistent percentage of the maximum contractile response.[10]
3. Buffer composition and temperature: Incorrect buffer pH, ion concentration, or temperature can affect vascular reactivity.Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is correctly prepared, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
Unexpected contractile response to Cilnidipine. 1. Paradoxical vasoconstriction: In some specific conditions or vascular beds, calcium channel blockers can cause a transient contraction.This is a rare phenomenon. Verify the experimental conditions and consider testing a different vascular bed.
2. pH-related issues with the drug solution: An acidic solution of Cilnidipine could potentially cause a contractile artifact.Ensure the vehicle for dissolving Cilnidipine is appropriate and does not alter the pH of the experimental buffer.

Data Presentation

Table 1: Summary of Quantitative Data for Cilnidipine-Induced Vasodilation

Parameter Vascular Bed Species Value Reference
IC50 (Depolarization-induced contraction) AortaRat10 nmol/L[9]
Effective Concentration Range Coronary ArteryPorcine3 - 100 nM[4]
Inhibition of Ba2+ currents (IC50) A7r5 cellsRat< 10 nmol/L[9]
Reduction in Systolic Blood Pressure Hypertensive patients with type 2 diabetesHuman150.07 to 123.03 mm Hg (after 6 months)[8]
Reduction in Diastolic Blood Pressure Hypertensive patients with type 2 diabetesHuman95.5 to 80.8 mm Hg (after 6 months)[8]

Experimental Protocols

Protocol 1: Isometric Vascular Tension Recording in Isolated Arterial Rings

This protocol is adapted from studies on vascular reactivity.[4][11]

1. Tissue Preparation: a. Euthanize the animal according to approved institutional guidelines. b. Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold (4°C) Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose). c. Gently clean the artery of surrounding connective and adipose tissue under a dissecting microscope. d. Cut the artery into rings of 2-3 mm in length.

2. Mounting: a. Mount the arterial rings in an organ bath chamber of a wire myograph system. The rings are suspended between two stainless steel wires passed through the lumen. b. The organ bath should contain Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

3. Equilibration and Normalization: a. Allow the rings to equilibrate for at least 60 minutes under a resting tension (to be determined based on the vessel type, often around 1.5-2.0 g for rat aorta). b. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes. c. Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This involves stepwise stretching of the vessel and challenging with a high KCl solution at each step.

4. Viability and Endothelial Integrity Check: a. Contract the rings with a high concentration of KCl (e.g., 60 mM). b. After washing and returning to baseline, assess endothelial integrity by adding an endothelium-dependent vasodilator (e.g., acetylcholine, 1 µM) to rings pre-constricted with an alpha-agonist (e.g., phenylephrine, 1 µM). A relaxation of >80% indicates intact endothelium.

5. Experimental Protocol: a. Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine to ~80% of maximum contraction). b. Once a stable plateau of contraction is reached, add Cilnidipine in a cumulative manner to obtain a concentration-response curve. c. Record the changes in isometric tension until a maximal relaxation is achieved.

Protocol 2: Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)

This is a general protocol for calcium imaging and should be optimized for specific cell types and equipment.[12][13]

1. Cell Culture and Preparation: a. Culture primary VSMCs or a suitable cell line (e.g., A7r5) on glass coverslips suitable for microscopy. b. Grow cells to an appropriate confluency.

2. Fluorescent Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution (e.g., HEPES-buffered saline). Pluronic F-127 is often included to aid in dye solubilization. b. Incubate the cells with the dye-containing solution for 30-60 minutes at room temperature or 37°C, protected from light. c. After incubation, wash the cells with the physiological salt solution to remove excess dye.

3. Calcium Imaging: a. Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with an appropriate light source, filter sets, and a sensitive camera). b. Perfuse the cells with the physiological salt solution. c. Establish a baseline fluorescence recording. d. Stimulate the cells with a vasoconstrictor to induce an increase in intracellular calcium. e. After a stable response is observed, apply Cilnidipine and record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

4. Data Analysis: a. The change in fluorescence intensity is typically expressed as a ratio (for ratiometric dyes like Fura-2) or as a relative change from baseline (F/F0 for single-wavelength dyes like Fluo-4). b. Analyze the data to determine the effect of Cilnidipine on intracellular calcium levels.

Visualizations

Signaling Pathways

Cilnidipine_Vasodilation_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SympatheticNerve Sympathetic Nerve Terminal cluster_Endothelium Endothelial Cell Cilnidipine_VSM Cilnidipine L_type_Ca_Channel L-type Ca2+ Channel Cilnidipine_VSM->L_type_Ca_Channel Blocks Ca_Influx_VSM Ca2+ Influx ↓ L_type_Ca_Channel->Ca_Influx_VSM Contraction Contraction ↓ Ca_Influx_VSM->Contraction Vasodilation_VSM Vasodilation Contraction->Vasodilation_VSM Cilnidipine_SN Cilnidipine N_type_Ca_Channel N-type Ca2+ Channel Cilnidipine_SN->N_type_Ca_Channel Blocks NE_Release Norepinephrine Release ↓ N_type_Ca_Channel->NE_Release NE_Release->Contraction Reduces stimulation of Cilnidipine_EC Cilnidipine Ca_Influx_EC Ca2+ Influx ↑ Cilnidipine_EC->Ca_Influx_EC eNOS eNOS Ca_Influx_EC->eNOS Activates NO_Production NO Production ↑ eNOS->NO_Production NO_Production->Vasodilation_VSM Promotes

Caption: Signaling pathway of Cilnidipine-induced vasodilation.

Experimental Workflow

Experimental_Workflow A Tissue Dissection & Preparation B Mounting in Wire Myograph A->B C Equilibration & Normalization B->C D Viability & Endothelial Integrity Check C->D E Pre-constriction with Vasoconstrictor D->E F Cumulative Addition of Cilnidipine E->F G Data Recording (Isometric Tension) F->G H Data Analysis G->H

Caption: Workflow for isometric vascular tension recording.

Troubleshooting Logic

Troubleshooting_Logic Start No/Weak Vasodilation? Check_Precon Adequate Pre-constriction? Start->Check_Precon Check_Endo Endothelium-Dependent Experiment? Check_Precon->Check_Endo Yes Sol_Precon Adjust Pre-constriction Check_Precon->Sol_Precon No Check_Endo_Integrity Endothelial Integrity OK? Check_Endo->Check_Endo_Integrity Yes Check_Conc Concentration Range Appropriate? Check_Endo->Check_Conc No Check_Endo_Integrity->Check_Conc Yes Sol_Endo Discard Vessel Check_Endo_Integrity->Sol_Endo No Check_Time Sufficient Incubation Time? Check_Conc->Check_Time Yes Sol_Conc Perform Dose-Response Check_Conc->Sol_Conc No Sol_Time Increase Incubation Time Check_Time->Sol_Time No Success Problem Solved Check_Time->Success Yes Sol_Precon->Success Sol_Endo->Success Sol_Conc->Success Sol_Time->Success

Caption: Troubleshooting workflow for absent vasodilation.

References

Validation & Comparative

Cilnidipine vs. Amlodipine: A Comparative Analysis of their Effects on Proteinuria in Hypertensive Patients

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies, the choice of a calcium channel blocker (CCB) can have significant implications beyond blood pressure control, particularly in patients with renal complications. This guide provides a detailed comparison of two prominent CCBs, cilnidipine and amlodipine, with a specific focus on their differential effects on proteinuria in hypertensive individuals. This analysis is supported by data from key clinical trials, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Executive Summary

Cilnidipine, a fourth-generation CCB, distinguishes itself from the widely used amlodipine through its dual blockade of both L-type and N-type voltage-gated calcium channels. This dual-action mechanism is believed to confer superior renal protection by not only controlling systemic blood pressure but also by mitigating glomerular hypertension. Multiple clinical studies have demonstrated that cilnidipine is more effective than amlodipine in reducing proteinuria, a key marker of kidney damage, in hypertensive patients, including those with chronic kidney disease (CKD) and diabetes.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative studies of cilnidipine and amlodipine on proteinuria and other relevant clinical parameters.

Table 1: Comparison of Effects on Proteinuria

StudyDrug RegimenBaseline Proteinuria (UPCR or UACR)Change in Proteinuriap-value
CARTER Study Cilnidipine + RAS inhibitor1.8 ± 1.9 (g/gCr)↓ 26.1% <0.01 (vs. Amlodipine)
Amlodipine + RAS inhibitor1.9 ± 2.1 (g/gCr)↑ 2.7%
SAKURA Trial Cilnidipine + RAS inhibitor111.50 ± 138.97 (mg/gCr)-0.21 ± 0.69 (log UACR) 0.96 (vs. Amlodipine)
Amlodipine + RAS inhibitor88.29 ± 63.45 (mg/gCr)-0.21 ± 0.86 (log UACR)
J-CIRCLE Study Switch from Amlodipine to Cilnidipine144.7 ± 223.4 (mg/gCr)↓ to 92.5 ± 154.2 (mg/gCr) <0.001
Unnamed Study Cilnidipine0.28 ± 0.03 (mg/mg)↓ to 0.24 ± 0.03 (mg/mg) <0.05 (vs. Amlodipine)
Amlodipine0.2773 ± 0.03 (mg/mg)↑ to 0.2817 ± 0.04 (mg/mg)

UPCR: Urine Protein-to-Creatinine Ratio; UACR: Urine Albumin-to-Creatinine Ratio; RAS: Renin-Angiotensin System.

Table 2: Comparison of Effects on Blood Pressure and Heart Rate

StudyDrugChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Change in Heart Rate (bpm)
CARTER Study Cilnidipine↓ 16.1 ↓ 9.1 ↓ 1.9
Amlodipine↓ 16.4 ↓ 9.3 ↑ 0.3
SAKURA Trial Cilnidipine↓ to 130.40 ± 13.93 ↓ to 73.37 ± 10.20 Not significantly different
Amlodipine↓ to 129.65 ± 13.33 ↓ to 71.75 ± 9.79 Not significantly different
J-CIRCLE Study Switch to CilnidipineNo significant changeNo significant change↓ 0.7
Unnamed Study CilnidipineSignificant reductionSignificant reduction↓ from 76.63 to 74.7
AmlodipineSignificant reductionSignificant reduction↑ from 75.93 to 76.93

Experimental Protocols

The following are detailed methodologies from key clinical trials comparing cilnidipine and amlodipine.

CARTER (Cilnidipine versus Amlodipine Randomized Trial for Evaluation in Renal Disease) Study
  • Study Design: A multi-center, open-label, randomized, parallel-group trial.

  • Patient Population: 339 hypertensive patients with chronic kidney disease already receiving treatment with a renin-angiotensin system (RAS) inhibitor (angiotensin-converting enzyme inhibitor or angiotensin II receptor blocker).

  • Inclusion Criteria: Patients with hypertension and proteinuria (urine protein-to-creatinine ratio ≥ 0.3 g/gCr).

  • Exclusion Criteria: Patients with severe renal dysfunction (serum creatinine > 3.0 mg/dL) or severe hypertension (baseline blood pressure >180/100 mmHg).[1]

  • Intervention: Patients were randomly assigned to receive either cilnidipine (5-20 mg/day) or amlodipine (2.5-10 mg/day) for 12 months. The dose was titrated to achieve a target blood pressure of <130/80 mmHg.

  • Primary Endpoint: The percentage change in the urinary protein-to-creatinine ratio (UPCR) from baseline to 12 months.

  • Data Collection: Blood pressure, heart rate, and urinary protein and creatinine levels were measured at baseline and at regular intervals throughout the 12-month study period.

SAKURA (Study of Assessment for Kidney Function by Urinary Microalbumin in Randomized) Trial
  • Study Design: A prospective, multicenter, open-label, randomized trial.[2]

  • Patient Population: 365 hypertensive patients with type 2 diabetes and microalbuminuria who were being treated with a RAS inhibitor.[3]

  • Inclusion Criteria: Patients with hypertension (blood pressure: 130-180/80-110 mmHg), type 2 diabetes, and microalbuminuria (urinary albumin-to-creatinine ratio [UACR]: 30-300 mg/g).[3]

  • Intervention: Patients were randomized to receive either cilnidipine (starting at 10 mg/day, adjusted to 5-20 mg/day) or amlodipine (starting at 5 mg/day, adjusted to 2.5-10 mg/day) for 12 months. The target blood pressure was <130/80 mmHg.[2]

  • Primary Endpoint: The change in the natural logarithm of the UACR after 12 months of treatment.

  • Data Collection: UACR, serum creatinine, and estimated glomerular filtration rate (eGFR) were measured at baseline and after 12 months.

J-CIRCLE (Johoku-Cilnidipine Trial of Renal Function and Blood Pressure for Clinical Evaluation) Study
  • Study Design: A multicenter, prospective, open-label study.

  • Patient Population: 70 hypertensive patients with chronic kidney disease who had persistent albuminuria (UACR ≥ 30 mg/g) despite treatment with amlodipine.[4]

  • Intervention: Patients were switched from amlodipine to cilnidipine (5-20 mg/day). The observation period was 3 months.

  • Primary Endpoint: The change in UACR after switching to cilnidipine.

  • Data Collection: Blood pressure, heart rate, UACR, and serum uric acid levels were measured at baseline (while on amlodipine) and after 3 months of cilnidipine treatment.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Differential Effects on Glomerular Hemodynamics

Amlodipine, an L-type CCB, primarily dilates the afferent (pre-glomerular) arterioles. This action, while reducing systemic blood pressure, can paradoxically increase intraglomerular pressure, potentially exacerbating proteinuria. In contrast, cilnidipine's dual blockade of L-type and N-type calcium channels leads to the dilation of both afferent and efferent (post-glomerular) arterioles. The dilation of the efferent arteriole helps to reduce intraglomerular pressure, thereby decreasing the filtration of protein into the urine.[5]

cluster_Amlodipine Amlodipine (L-type CCB) cluster_Cilnidipine Cilnidipine (L/N-type CCB) A_Ltype Blocks L-type Ca²⁺ channels A_Afferent Afferent Arteriole Dilation A_Ltype->A_Afferent A_Intraglomerular ↑ Intraglomerular Pressure A_Afferent->A_Intraglomerular A_Proteinuria ↑ Proteinuria A_Intraglomerular->A_Proteinuria C_LNtype Blocks L-type & N-type Ca²⁺ channels C_Afferent Afferent Arteriole Dilation C_LNtype->C_Afferent C_Efferent Efferent Arteriole Dilation C_LNtype->C_Efferent C_Intraglomerular ↓ Intraglomerular Pressure C_Afferent->C_Intraglomerular C_Efferent->C_Intraglomerular C_Proteinuria ↓ Proteinuria C_Intraglomerular->C_Proteinuria

Caption: Differential effects of Amlodipine and Cilnidipine on glomerular hemodynamics.

Typical Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a generalized workflow for a prospective, randomized, open-label clinical trial comparing the effects of cilnidipine and amlodipine on proteinuria.

Start Patient Recruitment (Hypertensive with Proteinuria) Screening Screening & Baseline Assessment (BP, Proteinuria, eGFR) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: Cilnidipine Randomization->GroupA GroupB Group B: Amlodipine Randomization->GroupB FollowUp Follow-up Visits (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (BP, Proteinuria, Adverse Events) FollowUp->DataCollection DataCollection->FollowUp Repeat at each visit Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized experimental workflow for a comparative clinical trial.

Conclusion

The available evidence from multiple clinical trials strongly suggests that cilnidipine offers a significant advantage over amlodipine in reducing proteinuria in hypertensive patients, particularly those with underlying renal disease.[6][7] This beneficial effect is attributed to its unique dual L/N-type calcium channel blocking mechanism, which leads to a reduction in intraglomerular pressure.[5] While both drugs are effective in lowering systemic blood pressure, cilnidipine's additional renoprotective properties make it a compelling therapeutic option for hypertensive patients at risk of or with existing kidney damage. For drug development professionals, the distinct pharmacological profile of cilnidipine highlights the potential for developing novel antihypertensive agents with targeted organ-protective effects. Further research into the long-term renal and cardiovascular outcomes of cilnidipine therapy is warranted to fully elucidate its clinical benefits.

References

Comparative Efficacy of Cilnidipine and Nifedipine in Blood Pressure Reduction: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antihypertensive efficacy of Cilnidipine and Nifedipine, focusing on their distinct mechanisms of action and clinical effects. The information is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the nuanced differences between these two calcium channel blockers.

Introduction and Mechanism of Action

Cilnidipine and Nifedipine are both dihydropyridine calcium channel blockers (CCBs) used in the management of hypertension.[1][2] Their primary antihypertensive effect is achieved through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2]

The principal distinction lies in their selectivity. Nifedipine primarily acts on L-type calcium channels.[3] Cilnidipine, a fourth-generation CCB, exhibits a dual-blocking action on both L-type and N-type voltage-dependent calcium channels.[3][4][5] This N-type channel blockade, which occurs at sympathetic nerve terminals, inhibits the release of norepinephrine, thereby suppressing the reflex tachycardia often associated with potent vasodilation.[1][5] This dual mechanism suggests Cilnidipine may offer advantages in controlling heart rate and sympathetic nervous system activity compared to traditional L-type selective CCBs.[5][6]

cluster_nifedipine Nifedipine Action cluster_cilnidipine Cilnidipine Action NIF Nifedipine L_Vasc L-Type Ca²⁺ Channel (Vascular Smooth Muscle) NIF->L_Vasc Blocks Vaso Vasodilation L_Vasc->Vaso Inhibition leads to BP_Dec Blood Pressure Decrease Vaso->BP_Dec Baro Baroreceptor Reflex BP_Dec->Baro Triggers SNS_Inc Sympathetic Activity Increase Baro->SNS_Inc HR_Inc Reflex Tachycardia (Heart Rate Increase) SNS_Inc->HR_Inc CIL Cilnidipine L_Vasc_Cil L-Type Ca²⁺ Channel (Vascular Smooth Muscle) CIL->L_Vasc_Cil Blocks N_Symp N-Type Ca²⁺ Channel (Sympathetic Nerve Terminal) CIL->N_Symp Blocks Vaso_Cil Vasodilation L_Vasc_Cil->Vaso_Cil Inhibition leads to NE_Dec Norepinephrine Release Inhibition N_Symp->NE_Dec Inhibition leads to BP_Dec_Cil Blood Pressure Decrease Vaso_Cil->BP_Dec_Cil SNS_Sup Sympathetic Activity Suppression NE_Dec->SNS_Sup HR_Stab Heart Rate Stabilization SNS_Sup->HR_Stab

Figure 1: Comparative Signaling Pathways of Nifedipine and Cilnidipine.

Comparative Data on Efficacy and Hemodynamic Effects

Clinical studies have demonstrated that both Cilnidipine and Nifedipine are effective in lowering blood pressure to a similar degree in patients with essential hypertension.[4][6] However, significant differences are observed in their effects on heart rate (HR) and the autonomic nervous system.

Table 1: Comparison of Blood Pressure and Heart Rate Changes

Parameter Cilnidipine Nifedipine (retard/CR) Source
24-h SBP Reduction -11 ± 3 mm Hg -15 ± 3 mm Hg [4]
24-h DBP Reduction -6 ± 1 mm Hg -6 ± 2 mm Hg [4]
24-h Avg. HR Change No significant change +3.3 ± 1.4 beats/min [4]

| Pulse Rate Change | No significant change or decrease | Not specified / Potential Increase |[3][6] |

Table 2: Comparison of Effects on Autonomic Nervous System

Parameter Cilnidipine Nifedipine (retard/CR) Source
Sympathovagal Balance (LF/HF Ratio) Increased only during daytime Significantly increased in daytime and nighttime [4]

| Sympathetic Nerve Function | Greater improvement observed | Less improvement observed |[6] |

These data indicate that while both drugs achieve comparable blood pressure control, Cilnidipine's unique N-type channel blockade mitigates the reflex increase in heart rate and sympathetic activity commonly seen with Nifedipine.[4][6]

Experimental Protocols

A representative study comparing the two drugs involved a randomized, double-blind, cross-over design to evaluate their effects on 24-hour blood pressure and autonomic function.

Key Experiment: Ambulatory Blood Pressure and Heart Rate Variability Monitoring

  • Study Design: A randomized, cross-over clinical trial was conducted with hypertensive outpatients.[4] The study included three periods, each lasting four weeks: a drug-free period, a Cilnidipine treatment period, and a Nifedipine retard treatment period, with the order being randomized.[4]

  • Participants: Fourteen patients with essential hypertension (mean age 64 ± 2 years) were enrolled.[4]

  • Treatment Protocol:

    • Cilnidipine was administered at a dose of 5 or 10 mg once daily.[4]

    • Nifedipine retard was administered at a dose of 10 or 20 mg twice daily.[4]

  • Methodology:

    • Ambulatory Monitoring: At the end of each 4-week period, patients were fitted with a portable recorder for 24-hour monitoring of ambulatory blood pressure (BP) and electrocardiogram (ECG) at 30-minute intervals.[4]

    • Autonomic Function Analysis: Heart rate variability (HRV) was evaluated using power spectral analysis. The high-frequency (HF) component served as an index of parasympathetic activity, while the ratio of the low-frequency (LF) to HF component (LF/HF) was used as an index of sympathovagal balance.[4]

    • Data Analysis: The 24-hour average BP, HR, and HRV parameters were calculated and compared between the three treatment periods.

cluster_treatments 4-Week Treatment Blocks (Cross-Over Design) start Recruit Hypertensive Patients (n=14) washout 4-Week Drug-Free (Washout) Period start->washout randomize Randomize Treatment Order washout->randomize cil_treat Cilnidipine (5-10 mg, once daily) randomize->cil_treat Group A nif_treat Nifedipine Retard (10-20 mg, twice daily) randomize->nif_treat Group B measurement 24-Hour Ambulatory BP & ECG Monitoring cil_treat->measurement nif_treat->measurement analysis Power Spectral Analysis of Heart Rate Variability measurement->analysis endpoint Compare BP, HR, and Autonomic Function (LF/HF) analysis->endpoint

Figure 2: Experimental Workflow for a Comparative Cross-Over Study.

Conclusion

Both Cilnidipine and Nifedipine are potent antihypertensive agents that effectively reduce blood pressure. A substantial body of evidence indicates their efficacy in blood pressure reduction is comparable.[4][6]

The primary differentiator is Cilnidipine's dual L/N-type calcium channel blockade. This mechanism provides a significant clinical advantage by suppressing the activation of the sympathetic nervous system, thereby preventing reflex tachycardia—a common side effect of Nifedipine.[4][5][6] The stabilizing effect on heart rate and lesser impact on the autonomic nervous system suggest that Cilnidipine may be a more suitable therapeutic option for hypertensive patients who are prone to tachycardia or have heightened sympathetic activity.

References

Cilnidipine Demonstrates Superior Renoprotective Effects in Chronic Kidney Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of preclinical and clinical data highlights the potential of Cilnidipine, a fourth-generation calcium channel blocker, in mitigating kidney damage in chronic kidney disease (CKD). Through its unique dual-blocking action on L-type and N-type calcium channels, Cilnidipine not only effectively controls blood pressure but also offers significant advantages in reducing proteinuria and preserving renal function when compared to other antihypertensive agents, particularly L-type calcium channel blockers like Amlodipine.

Cilnidipine's distinct mechanism of action sets it apart from other calcium channel blockers. By inhibiting N-type calcium channels on sympathetic nerve terminals, it suppresses the release of norepinephrine, leading to vasodilation of both afferent and efferent arterioles in the glomerulus. This action helps to reduce glomerular pressure and subsequent proteinuria, a key marker of kidney damage.[1][2] In contrast, traditional L-type calcium channel blockers primarily dilate the afferent arteriole, which can sometimes exacerbate glomerular hypertension.

Comparative Efficacy in Hypertensive CKD Patients

Multiple clinical studies have demonstrated Cilnidipine's superiority in reducing proteinuria and preserving glomerular filtration rate (GFR) compared to Amlodipine in hypertensive patients with CKD.

One comparative study revealed that while both Cilnidipine and Amlodipine achieved similar blood pressure control, the Cilnidipine group showed a significant reduction in urinary protein creatinine ratio, whereas the Amlodipine group showed no significant change.[3] Another study, the Kyoto Cilnidipine Study, found that switching from an L-type calcium channel blocker to Cilnidipine resulted in a significant decrease in proteinuria and heart rate in patients with CKD over a 12-month period.[4][5] In contrast, patients who continued with their L-type CCB treatment experienced an increase in proteinuria.[4]

A meta-analysis of seven studies involving hypertensive patients with CKD concluded that Cilnidipine was more effective in reducing systolic blood pressure and significantly decreased proteinuria compared to Amlodipine or other L-type CCBs.[6] These findings suggest that Cilnidipine's renoprotective effects extend beyond its blood pressure-lowering capabilities.

ParameterCilnidipine GroupAmlodipine GroupStudy/Reference
Change in Urinary Protein Creatinine Ratio (UPCR) Significant decreaseNo significant effect[3][7]
Change in Glomerular Filtration Rate (GFR) Improved/Statistically reduced declineLess improvement/Statistically reduced decline[7]
Change in Systolic Blood Pressure (SBP) Significant reductionSignificant reduction[3][6]
Change in Diastolic Blood Pressure (DBP) Significant reductionSignificant reduction[3]
Change in Urinary Albumin Excretion Significant decreaseLess effective[8]
Improvement from Stage 3B to 3A CKD More patients improvedFewer patients improved[9]

Preclinical Evidence in CKD Models

Animal studies have further elucidated the mechanisms behind Cilnidipine's renoprotective actions. In a rat model of hypertensive renal injury, Cilnidipine treatment led to a reduction in 24-hour urinary protein and an improvement in creatinine clearance.[10] The study also observed a decrease in serum and urinary Angiotensin II levels, suggesting an inhibitory effect on the renin-angiotensin system (RAS).[10]

Another study using adriamycin-treated spontaneously hypertensive rats, a model mimicking human congestive heart failure and chronic renal failure, demonstrated that Cilnidipine ameliorated both heart and kidney damage.[11] In contrast, Amlodipine showed only slight improvements in cardiac parameters and did not protect against adriamycin-induced renal damage.[11] This was attributed to Cilnidipine's ability to suppress the reflex hyperactivity of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).[11]

ParameterCilnidipine TreatmentAmlodipine TreatmentAnimal ModelStudy/Reference
24-hour Urinary Protein Reduced-L-NAME induced hypertensive rats[10]
Creatinine Clearance Improved-L-NAME induced hypertensive rats[10]
Serum Angiotensin II Decreased-L-NAME induced hypertensive rats[10]
Renal Damage AmelioratedNot protectedAdriamycin-treated SHR[11]
Urinary Corticosterone SuppressedLess effective suppressionAdriamycin-treated SHR[11]

Experimental Protocols

Clinical Study: Comparison of Anti-proteinuric Effects
  • Study Design: A randomized, open-label, prospective, parallel group study.[3]

  • Participants: Hypertensive diabetic CKD patients with a spot urine protein creatinine ratio (PCR) ≥0.2, who were already being treated with Losartan 50mg/day.[3]

  • Intervention: Patients were randomly assigned to receive either Cilnidipine (10-20mg/day) or Amlodipine (5-10mg/day) for 6 months, in addition to their ongoing Losartan treatment.[3]

  • Primary Outcome: Change in urinary protein creatinine ratio.[3]

  • Secondary Outcomes: Changes in systolic and diastolic blood pressure.[3]

Animal Study: L-NAME Induced Hypertensive Rat Model
  • Animals: Male Albino Wistar rats.[10]

  • Induction of Hypertension: Administration of L-NAME (Nω-nitro-L-arginine methyl ester), a nitric oxide synthase inhibitor.[10]

  • Experimental Groups: 1) Control (vehicle), 2) Cilnidipine, 3) L-NAME, 4) L-NAME & Cilnidipine.[10]

  • Parameters Measured: 24-hour urinary protein, creatinine clearance, serum urea, serum creatinine, and urinary and serum Angiotensin II levels.[10]

  • Histopathology: Examination of kidney tissues for glomerulosclerosis and tubular degeneration.[10]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of Cilnidipine's renoprotective action and a typical experimental workflow for evaluating its effects.

Renoprotective_Mechanism_of_Cilnidipine cluster_cilnidipine Cilnidipine cluster_channels Calcium Channels cluster_effects Physiological Effects Cilnidipine Cilnidipine L_type L-type Ca2+ Channel (Vascular Smooth Muscle) Cilnidipine->L_type Inhibits N_type N-type Ca2+ Channel (Sympathetic Nerve Terminals) Cilnidipine->N_type Inhibits Vasodilation Vasodilation of Afferent & Efferent Arterioles L_type->Vasodilation Leads to NE_release Decreased Norepinephrine Release N_type->NE_release Leads to Glomerular_Pressure Decreased Glomerular Pressure Vasodilation->Glomerular_Pressure Results in NE_release->Vasodilation Proteinuria Reduced Proteinuria Glomerular_Pressure->Proteinuria Leads to

Caption: Mechanism of Cilnidipine's renoprotective effects.

Experimental_Workflow_CKD_Model cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., L-NAME hypertensive rat) Grouping Randomly Assign to Groups: - Control - CKD Model - CKD + Cilnidipine - CKD + Comparator (e.g., Amlodipine) Animal_Model->Grouping Treatment Administer Treatments (e.g., daily for several weeks) Grouping->Treatment Monitoring Monitor Blood Pressure & Collect Urine/Blood Samples Treatment->Monitoring Biochemical Measure: - Proteinuria/Albuminuria - Serum Creatinine/BUN - GFR Monitoring->Biochemical Histology Histopathological Analysis of Kidney Tissue Biochemical->Histology Analysis Statistical Analysis of Data Histology->Analysis

Caption: General experimental workflow for validating renoprotective effects.

References

Cilnidipine vs. Other Calcium Channel Blockers for Hypertension: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies, this guide provides an objective comparison of cilnidipine against other calcium channel blockers (CCBs). Drawing on data from multiple meta-analyses and clinical studies, we delve into the comparative efficacy, safety profiles, and unique mechanistic advantages of cilnidipine, presenting quantitative data in structured tables and visualizing key pathways to support further research and development.

Executive Summary

Cilnidipine, a fourth-generation dihydropyridine CCB, distinguishes itself through a dual-blocking action on both L-type and N-type voltage-dependent calcium channels.[1][2][3] This unique mechanism not only contributes to its potent antihypertensive effects, comparable to traditional L-type CCBs like amlodipine, but also offers additional clinical benefits.[4][5] Notably, cilnidipine demonstrates a lower incidence of reflex tachycardia and pedal edema, alongside superior renal and neuroprotective effects.[3][4][6] These advantages are primarily attributed to its N-type calcium channel blockade, which mitigates sympathetic nervous system overactivity.[1][7][8]

Comparative Efficacy in Blood Pressure Reduction

Meta-analyses of randomized and non-randomized controlled trials have established that cilnidipine provides a significant reduction in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) in hypertensive patients.[4][5][9] Its efficacy in lowering blood pressure is comparable to that of other commonly prescribed CCBs, including amlodipine.[4][5][9]

Table 1: Meta-Analysis of Blood Pressure Reduction (Cilnidipine vs. Other CCBs)

OutcomeNumber of Studies AnalyzedPatient PopulationKey FindingsReference
Systolic Blood Pressure (SBP)24Hypertensive PatientsNo significant difference in SBP reduction between cilnidipine and control (amlodipine and non-amlodipine CCBs).[4]
Diastolic Blood Pressure (DBP)23Hypertensive PatientsNo significant difference in DBP reduction between cilnidipine and control therapies.[4]
SBP in Hypertensive Patients with Chronic Kidney Disease (CKD)7Hypertensive CKD PatientsCilnidipine showed a significantly greater reduction in SBP compared to the comparator group (amlodipine or other CCBs).[10]

Unique Mechanism of Action: The Dual L/N-Type Blockade

The primary differentiator for cilnidipine is its ability to block both L-type and N-type calcium channels.[1][2][3]

  • L-type Calcium Channel Blockade: Like other dihydropyridine CCBs, cilnidipine blocks L-type calcium channels predominantly found in the smooth muscle cells of blood vessels.[1][2] This action inhibits calcium influx, leading to vasodilation and a subsequent reduction in systemic vascular resistance and blood pressure.[1]

  • N-type Calcium Channel Blockade: Uniquely, cilnidipine also inhibits N-type calcium channels located at sympathetic nerve terminals.[1][2][8] This blockade suppresses the release of norepinephrine, a neurotransmitter that causes vasoconstriction and increases heart rate.[1] This sympatho-inhibitory effect helps to prevent reflex tachycardia, a common side effect of other vasodilating agents.[3][8]

Signaling Pathway of Cilnidipine

Cilnidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Nerve Sympathetic Nerve Terminal L_channel L-type Ca²⁺ Channel Ca_influx_L Ca²⁺ Influx L_channel->Ca_influx_L Contraction Vasoconstriction Ca_influx_L->Contraction BP_reduction Blood Pressure Reduction Contraction->BP_reduction N_channel N-type Ca²⁺ Channel Ca_influx_N Ca²⁺ Influx N_channel->Ca_influx_N NE_release Norepinephrine Release Ca_influx_N->NE_release No_Reflex_Tachycardia Suppression of Reflex Tachycardia NE_release->No_Reflex_Tachycardia Cilnidipine Cilnidipine Cilnidipine->L_channel Inhibits Cilnidipine->N_channel Inhibits Amlodipine Amlodipine (L-type selective) Amlodipine->L_channel Inhibits

Caption: Dual inhibitory action of Cilnidipine on L-type and N-type calcium channels.

Comparative Safety and Tolerability Profile

A key advantage of cilnidipine observed in clinical trials is its favorable side-effect profile, particularly concerning pedal edema and heart rate changes.

Pedal Edema

Pedal edema is a common dose-limiting side effect of L-type CCBs like amlodipine, caused by preferential arteriolar vasodilation. Cilnidipine's balanced vasodilation, resulting from its dual-channel blockade, is associated with a lower incidence of this adverse event.[4][6]

Table 2: Incidence of Pedal Edema (Cilnidipine vs. Amlodipine)

StudyPatient PopulationCilnidipine GroupAmlodipine GroupKey Findings
Sharma et al. (2022)Mild to moderate hypertensive individuals8% incidence15% incidenceCilnidipine was associated with a notably lower incidence of pedal edema.
Retrospective EMR Study (2022)Essential hypertensive patients27.6% reported pedal edema (8.2% remained at end of study)23.9% reported pedal edema (3.5% remained at end of study)Amlodipine demonstrated better tolerability in terms of pedal edema count at the end of the study.

Note: The retrospective EMR-based study presents conflicting results on the incidence of pedal edema, which may be influenced by real-world prescribing patterns and patient characteristics. Further head-to-head randomized controlled trials are warranted.

Heart Rate Regulation

Due to its sympatho-inhibitory effects, cilnidipine does not typically cause the reflex tachycardia that can be seen with other dihydropyridine CCBs.[3][4] Some studies have even reported a decrease in pulse rate with cilnidipine treatment.[11]

Table 3: Meta-Analysis of Pulse Rate Changes (Cilnidipine vs. Other CCBs)

OutcomeNumber of Studies AnalyzedPatient PopulationKey FindingsReference
Pulse Rate (PR)12Hypertensive PatientsA trend towards a reduction in pulse rate was observed with cilnidipine-based therapy, although the overall difference compared to control was not statistically significant.[4]

Beyond Blood Pressure: Renoprotective and Cardioprotective Effects

Cilnidipine's unique mechanism translates into protective effects on vital organs, offering potential advantages in patients with comorbidities.

Renoprotection and Reduction of Proteinuria

Cilnidipine has demonstrated significant renoprotective effects, particularly in reducing proteinuria in hypertensive patients with chronic kidney disease.[7][10] This is attributed to its ability to dilate both afferent and efferent arterioles in the glomerulus, thereby reducing intraglomerular pressure.[12]

Table 4: Meta-Analysis of Renal Function (Cilnidipine vs. L-type CCBs)

OutcomeNumber of Studies AnalyzedPatient PopulationKey FindingsReference
Proteinuria7Hypertensive CKD PatientsCilnidipine showed a significant reduction in proteinuria.[10]
Urinary Protein Excretion (UPE) / Urine Protein Creatinine Ratio (UPCR)11Hypertensive PatientsCilnidipine showed greater improvement in UPE and UPCR compared to L-type CCBs.[13]
Serum Creatinine (SCr)11Hypertensive PatientsNo significant difference in the effect on serum creatinine between cilnidipine and L-type CCBs.[13]
Cardioprotection and Sympathetic Nervous System Modulation

By suppressing cardiac sympathetic overactivity, cilnidipine may offer cardioprotective benefits.[3][14] Studies using 123I-metaiodobenzylguanidine (MIBG) cardiac imaging have shown that cilnidipine can suppress enhanced cardiac sympathetic activity in patients with essential hypertension.[14] Furthermore, some evidence suggests that cilnidipine may be more effective than amlodipine in reducing left ventricular hypertrophy.[15]

Experimental Protocols: A Methodological Overview

The findings presented are based on rigorous clinical investigations. Below is a generalized protocol representative of the methodologies employed in the cited meta-analyses and comparative trials.

Study Design and Patient Population

The majority of the evidence is derived from prospective, randomized, open-label, or double-blind clinical trials.[11][16] Meta-analyses typically include both randomized and non-randomized controlled trials.[4][9] Inclusion criteria generally focus on adult patients with mild to moderate essential hypertension.[6][17] Specific studies also target hypertensive patients with comorbidities such as type 2 diabetes mellitus or chronic kidney disease.[10][12][16]

Intervention and Control
  • Intervention Group: Patients receive cilnidipine, with dosages typically ranging from 5 mg to 20 mg once daily.[11][15]

  • Control Group: Patients receive another CCB, most commonly amlodipine (dosages typically 2.5 mg to 10 mg once daily), or other antihypertensive agents.[6][11][15]

Outcome Measures
  • Primary Outcomes: The primary efficacy endpoints are typically the change from baseline in systolic and diastolic blood pressure.[4][9]

  • Secondary Outcomes: These often include changes in heart rate, incidence of adverse events (especially pedal edema), and markers of renal function such as urinary protein/creatinine ratio and estimated glomerular filtration rate (eGFR).[12][13][16]

Experimental Workflow

Experimental_Workflow cluster_Screening Patient Recruitment cluster_Baseline Baseline Assessment cluster_Intervention Randomization & Treatment cluster_FollowUp Follow-up & Data Collection cluster_Analysis Data Analysis Patient_Pool Hypertensive Patients Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Measurements Baseline BP, HR, Lab Tests (e.g., Proteinuria) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_A Cilnidipine Group Randomization->Group_A Group_B Control Group (e.g., Amlodipine) Randomization->Group_B Follow_Up Follow-up Visits (e.g., 4, 8, 12 weeks) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Measure BP, HR, Adverse Events, Lab Parameters Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, chi-square) Data_Collection->Statistical_Analysis Efficacy_Safety_Evaluation Efficacy & Safety Evaluation Statistical_Analysis->Efficacy_Safety_Evaluation

Caption: Generalized workflow for comparative clinical trials of antihypertensive agents.

Conclusion

Cilnidipine demonstrates antihypertensive efficacy comparable to other leading calcium channel blockers. Its unique dual L/N-type calcium channel blockade provides a distinct clinical profile characterized by a lower incidence of reflex tachycardia and potentially pedal edema, along with significant renoprotective effects through the reduction of proteinuria. These attributes position cilnidipine as a valuable therapeutic option, particularly for hypertensive patients with concerns about heart rate, pedal edema, or underlying renal dysfunction. Further large-scale, long-term comparative studies will continue to elucidate the full spectrum of its cardiovascular and renal protective benefits.

References

Validating the Sympatholytic Activity of Cilnidipine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo sympatholytic activity of Cilnidipine against other calcium channel blockers, supported by experimental data. Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker that uniquely inhibits both L-type and N-type voltage-dependent calcium channels.[1] This dual blockade is hypothesized to produce potent antihypertensive effects with an added sympatholytic action, mitigating the reflex tachycardia often seen with other vasodilators.[2]

Executive Summary

Cilnidipine demonstrates a distinct sympatholytic profile compared to L-type selective calcium channel blockers like amlodipine and nifedipine. In vivo studies consistently show that while all these agents effectively lower blood pressure, Cilnidipine does so without a concomitant increase in heart rate and, in some cases, even reduces it. This effect is attributed to its blockade of N-type calcium channels at sympathetic nerve endings, which inhibits the release of norepinephrine. This guide presents quantitative data from comparative studies, detailed experimental protocols for assessing sympatholytic activity, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from in vivo studies comparing the effects of Cilnidipine with other calcium channel blockers on key cardiovascular parameters indicative of sympatholytic activity.

Table 1: Comparison of the Effects of Cilnidipine and Amlodipine on Blood Pressure and Heart Rate in Hypertensive Patients

ParameterCilnidipine (10-20 mg/day)Amlodipine (5-10 mg/day)p-valueReference
Change in Systolic Blood Pressure (mmHg)
24-hour-19.6-19.6>0.05[3]
Daytime-17.0-17.0>0.05[3]
Change in Diastolic Blood Pressure (mmHg)
24-hour-12.3-12.1>0.05[3]
Daytime-12.4-12.3>0.05[3]
Change in Heart Rate (beats/min)
24-hour-1.19+1.550.03[4]
Daytime-1.58+1.680.02[4]
Nighttime-1.19+1.890.01[4]

Table 2: Effect of Cilnidipine and Nifedipine on Blood Pressure and Heart Rate in Wistar-Kyoto Rats

Treatment GroupChange in Systolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)Reference
Control (Distilled Water)+4+22[5]
Nifedipine-47+88[5]
Cilnidipine-36+12[5]

Table 3: Effect of Cilnidipine on Plasma Norepinephrine Levels in Response to Cold Stress in Spontaneously Hypertensive Rats (SHRs)

TreatmentPlasma Norepinephrine (pg/ml) - Pre-stressPlasma Norepinephrine (pg/ml) - Post-stress% Inhibition of NE IncreaseReference
Vehicle250550N/A[6]
Cilnidipine (3 mg/kg, p.o.)240350Significant Inhibition[6]

Experimental Protocols

This section details a representative experimental protocol for evaluating the sympatholytic activity of Cilnidipine in an in vivo model, synthesized from methodologies reported in peer-reviewed literature.

Objective: To assess the sympatholytic effect of Cilnidipine by measuring its impact on blood pressure, heart rate, and plasma catecholamine levels in spontaneously hypertensive rats (SHRs).

Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHRs)

  • Age: 14-16 weeks

  • Sex: Male

  • Housing: Animals are housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.[1]

Experimental Groups (n=8 per group):

  • Vehicle Control: Administration of the vehicle (e.g., 0.5% carboxymethyl cellulose solution).

  • Cilnidipine (Low Dose): e.g., 1 mg/kg, administered orally (p.o.).

  • Cilnidipine (High Dose): e.g., 3 mg/kg, p.o.[6]

  • Comparative Agent (Amlodipine): e.g., 2.5 mg/kg, p.o.

Procedure:

  • Acclimatization: Rats are acclimated to the experimental setup for at least 3 days prior to the study. This includes handling and placement in the measurement apparatus to minimize stress-induced physiological changes.

  • Drug Administration: Drugs are administered orally via gavage.

  • Cardiovascular Monitoring:

    • Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method at baseline (before drug administration) and at specified time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).[5]

  • Blood Sampling and Catecholamine Analysis:

    • At the end of the cardiovascular monitoring period, rats are anesthetized (e.g., with pentobarbital).

    • Blood samples are collected via cardiac puncture into chilled tubes containing EDTA.

    • Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

    • Plasma concentrations of norepinephrine and epinephrine are determined using high-performance liquid chromatography (HPLC) with electrochemical detection.[7]

  • Data Analysis:

    • Changes in blood pressure and heart rate from baseline are calculated for each group.

    • Plasma catecholamine levels are compared between the groups.

    • Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences. A p-value of <0.05 is considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Cilnidipine's Sympatholytic Action

Cilnidipine_Signaling_Pathway cluster_sympathetic_neuron Sympathetic Nerve Terminal cluster_vascular_smooth_muscle Vascular Smooth Muscle Cell Action_Potential Action Potential N_type_Ca_Channel N-type Ca²⁺ Channel Action_Potential->N_type_Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx N_type_Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Norepinephrine Release Ca_Influx->Vesicle_Fusion Norepinephrine Norepinephrine Vesicle_Fusion->Norepinephrine L_type_Ca_Channel L-type Ca²⁺ Channel Norepinephrine->L_type_Ca_Channel Activation Ca_Influx_VSMC Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx_VSMC Vasoconstriction Vasoconstriction Ca_Influx_VSMC->Vasoconstriction Cilnidipine Cilnidipine Cilnidipine->N_type_Ca_Channel Blockade Cilnidipine->L_type_Ca_Channel Blockade Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel Blockade

Caption: Cilnidipine's dual blockade of N-type and L-type calcium channels.

Experimental Workflow for In Vivo Assessment of Sympatholytic Activity

Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_measurement Measurement cluster_analysis Analysis Animal_Model Select Animal Model (e.g., SHRs) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Drug_Admin Administer Vehicle, Cilnidipine, or Comparator Grouping->Drug_Admin BP_HR_Monitoring Monitor Blood Pressure & Heart Rate Drug_Admin->BP_HR_Monitoring Blood_Sampling Collect Blood Samples BP_HR_Monitoring->Blood_Sampling Catecholamine_Assay Analyze Plasma Catecholamines (HPLC) Blood_Sampling->Catecholamine_Assay Data_Analysis Statistical Analysis of Data Catecholamine_Assay->Data_Analysis

Caption: Workflow for in vivo sympatholytic activity assessment.

Conclusion

The presented in vivo data strongly support the sympatholytic activity of Cilnidipine, distinguishing it from L-type selective calcium channel blockers. Its ability to lower blood pressure without inducing reflex tachycardia, and in some instances, to decrease heart rate and suppress norepinephrine release, makes it a compelling candidate for further investigation and a valuable therapeutic option for hypertension, particularly in patients with sympathetic overactivity. The provided experimental protocol offers a robust framework for researchers seeking to validate these findings and explore the full potential of this unique dual-channel blocker.

References

Safety Operating Guide

Proper Disposal of Cronidipine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Cronidipine is classified as a non-hazardous substance and is not listed as a controlled substance. Therefore, its disposal does not require adherence to the stringent regulations for hazardous or controlled pharmaceuticals. However, responsible laboratory practice dictates that all chemical waste, regardless of classification, be managed to minimize environmental impact and ensure personnel safety.

This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Summary of Disposal Procedures

For non-hazardous pharmaceutical waste such as this compound, the primary recommended disposal method is incineration through a licensed waste management facility. This ensures the complete destruction of the active pharmaceutical ingredient (API).

Waste StreamCollection and SegregationDisposal Method
This compound (pure substance) Collect in a designated, clearly labeled, sealed, and leak-proof container for non-hazardous pharmaceutical waste.Incineration via a licensed pharmaceutical waste contractor.
Contaminated Labware (e.g., vials, pipette tips) Segregate from general laboratory waste. Place in a designated container for non-hazardous pharmaceutical waste.Incineration via a licensed pharmaceutical waste contractor.
Empty this compound Containers Deface or remove all labels to protect proprietary information. Dispose of as regular laboratory glass or plastic waste, unless institutional policy dictates otherwise.Recycling or general laboratory waste, pending institutional guidelines.

Step-by-Step Disposal Protocol

Adherence to a clear and consistent protocol is essential for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound for disposal.

2. Segregation of Waste:

  • Designate a specific waste container for "Non-Hazardous Pharmaceutical Waste." This container should be clearly labeled and kept in a designated area of the laboratory.

  • Do not mix this compound waste with hazardous chemical waste (e.g., solvents, heavy metals) or biological waste.

3. Preparing for Disposal:

  • Solid this compound: Collect any remaining solid this compound powder in its original container or a securely sealed waste container.

  • Contaminated Materials: Place any items lightly contaminated with this compound, such as weighing boats, contaminated gloves, or bench paper, into the designated non-hazardous pharmaceutical waste container.

  • Empty Containers: Thoroughly empty all original this compound containers. Obliterate or remove the manufacturer's label before placing the empty container in the appropriate recycling or general waste stream, as per your institution's guidelines.

4. Storage Pending Disposal:

  • Store the sealed non-hazardous pharmaceutical waste container in a secure, designated area away from general laboratory traffic.

  • Ensure the storage area is cool and dry.

5. Final Disposal:

  • Arrange for the collection of the non-hazardous pharmaceutical waste by your institution's licensed waste management contractor.

  • Ensure all institutional and local regulations for waste manifest and handover are followed.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cronidipine_disposal_workflow cluster_assessment 1. Waste Assessment cluster_procedure 2. Disposal Procedure start Identify this compound Waste is_hazardous Is it a hazardous substance? start->is_hazardous is_controlled Is it a controlled substance? is_hazardous->is_controlled No non_hazardous Non-Hazardous is_controlled->non_hazardous No segregate Segregate into 'Non-Hazardous Pharmaceutical Waste' non_hazardous->segregate store Store in a secure, labeled container segregate->store handover Hand over to licensed waste contractor store->handover incinerate Incineration handover->incinerate

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

As the recommended disposal method is incineration via a third-party contractor, no in-lab experimental protocols for the chemical deactivation of this compound are advised. Attempting to neutralize or chemically alter pharmaceutical waste in a standard laboratory setting without validated procedures can be hazardous and may violate local regulations. The most prudent and compliant approach is professional disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.